molecular formula C9H10BrNO B1400518 3-Bromo-4-(cyclopropylmethoxy)pyridine CAS No. 1357095-18-1

3-Bromo-4-(cyclopropylmethoxy)pyridine

Cat. No.: B1400518
CAS No.: 1357095-18-1
M. Wt: 228.09 g/mol
InChI Key: HDASBCPGRAIAKQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASBCPGRAIAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document details two primary, validated synthetic routes. Each route is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to implement or optimize the synthesis of this valuable intermediate.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in molecular design. The specific compound, this compound, combines several key features: the pyridine core for molecular recognition, a bromine atom that serves as a versatile handle for further functionalization via cross-coupling reactions, and a cyclopropylmethoxy group at the 4-position, which can enhance metabolic stability and binding interactions. Analogous 3-bromo-4-alkoxypyridine structures are recognized as crucial intermediates in the synthesis of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3]

This guide will explore two logical and experimentally sound retrosynthetic pathways to access this target molecule.

Retrosynthetic Analysis

A logical disconnection of this compound suggests two primary synthetic strategies. The first involves the formation of the ether linkage as the final key step, while the second focuses on the late-stage introduction of the bromine atom.

Retrosynthesis Target This compound Intermediate1 3-Bromo-4-hydroxypyridine Target->Intermediate1 C-O disconnection (Williamson Ether Synthesis) Intermediate3 4-(Cyclopropylmethoxy)pyridine Target->Intermediate3 C-Br disconnection (Electrophilic Bromination) Starting Materials A Starting Materials A Intermediate1->Starting Materials A Intermediate2 Cyclopropylmethyl halide Starting Materials B Starting Materials B Intermediate2->Starting Materials B 4-Halopyridine + Cyclopropylmethanol 4-Halopyridine + Cyclopropylmethanol Intermediate3->4-Halopyridine + Cyclopropylmethanol

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Williamson Ether Synthesis Approach

This convergent strategy relies on the formation of an ether bond between a pre-brominated pyridine core and the cyclopropylmethyl sidechain. The key transformation is the Williamson ether synthesis, a classic and reliable SN2 reaction between an alkoxide and an alkyl halide.[4][5][6]

Logical Workflow for Route 1

Route1_Workflow Start 3-Bromo-4-hydroxypyridine Step1 Deprotonation with Base (e.g., NaH, NaOH, K2CO3) Start->Step1 Alkoxide Pyridinoxide Intermediate Step1->Alkoxide Step2 SN2 Reaction with Cyclopropylmethyl bromide Alkoxide->Step2 Product This compound Step2->Product Purification Workup & Purification (Extraction, Chromatography) Product->Purification

Caption: Workflow for the Williamson Ether Synthesis approach.

Step 1.1: Synthesis of 3-Bromo-4-hydroxypyridine

The starting material, 3-bromo-4-hydroxypyridine, can be prepared from 3-bromo-4-aminopyridine via a diazotization reaction.

  • Protocol:

    • To a stirred solution of distilled water (550 mL) at 0°C, cautiously add concentrated sulfuric acid (85 mL).

    • Add 3-bromo-4-aminopyridine (113.0 g, 0.65 mol) portion-wise, maintaining the temperature below 5°C.[2]

    • Prepare a solution of sodium nitrite (NaNO₂) (63.1 g, 0.91 mol) in water (130 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • The resulting mixture containing the diazonium salt is carefully heated to induce hydrolysis, followed by neutralization to precipitate the 3-bromo-4-hydroxypyridine product.

    • The crude product is collected by filtration, washed with cold water, and dried.

Step 1.2: Etherification of 3-Bromo-4-hydroxypyridine

The hydroxyl group of the pyridine is deprotonated with a suitable base to form a nucleophilic pyridinoxide, which then displaces the bromide from cyclopropylmethyl bromide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective.[6][7]

  • Experimental Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents).

    • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous DMF (dimethylformamide) to the flask.

    • In a separate flask, dissolve 3-bromo-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF.

    • Slowly add the solution of 3-bromo-4-hydroxypyridine to the NaH suspension at 0°C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt.

    • Cool the reaction mixture back to 0°C and add cyclopropylmethyl bromide (1.2 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValuePurpose
3-Bromo-4-hydroxypyridine1.0 eqStarting Material
Sodium Hydride (NaH)1.3 eqBase for deprotonation
Cyclopropylmethyl bromide1.2 eqElectrophile
Anhydrous DMF-Aprotic polar solvent
Temperature0°C to RTControls reaction rate
Reaction Time12-24 hTo ensure completion

Synthetic Route 2: Late-Stage Electrophilic Bromination

This alternative strategy involves first constructing the 4-(cyclopropylmethoxy)pyridine core, followed by a regioselective electrophilic aromatic substitution to install the bromine atom at the 3-position. The alkoxy group at C4 is an activating, ortho-, para- directing group, which should facilitate bromination at the adjacent C3 and C5 positions.

Logical Workflow for Route 2

Route2_Workflow Start 4-Chloropyridine Hydrochloride Step1 Ether Synthesis with Cyclopropylmethanol & Base Start->Step1 Intermediate 4-(Cyclopropylmethoxy)pyridine Step1->Intermediate Step2 Electrophilic Bromination (e.g., NBS, DBDMH) Intermediate->Step2 Product This compound Step2->Product Purification Workup & Purification Product->Purification

Caption: Workflow for the Late-Stage Bromination approach.

Step 2.1: Synthesis of 4-(Cyclopropylmethoxy)pyridine

This intermediate can be synthesized from a 4-halopyridine, such as 4-chloropyridine, and cyclopropylmethanol. A robust method utilizes powdered sodium hydroxide in DMSO, which is a practical and scalable alternative to using sodium hydride.[6]

  • Experimental Protocol:

    • In a round-bottom flask, add finely powdered sodium hydroxide (NaOH, 5.0 equivalents) and cyclopropylmethanol (1.0 equivalent).

    • Add DMSO (dimethyl sulfoxide) to the flask and stir the mixture.

    • Heat the mixture to 80°C under an inert atmosphere.

    • Add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise to the hot mixture.

    • Stir the reaction at 80°C overnight, monitoring for the disappearance of the starting material by TLC or GC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMSO.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by distillation or column chromatography to yield pure 4-(cyclopropylmethoxy)pyridine.

Reagent/ParameterMolar Ratio/ValuePurpose
4-Chloropyridine HCl1.0 eqStarting Material
Cyclopropylmethanol1.0 eqNucleophile precursor
Powdered NaOH5.0 eqBase
DMSO-Solvent
Temperature80°CReaction Temperature
Reaction Time~12 hTo ensure completion
Step 2.2: Bromination of 4-(Cyclopropylmethoxy)pyridine

The electron-donating nature of the 4-alkoxy group activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. Using a mild and selective brominating agent like N-Bromosuccinimide (NBS) can provide better control and higher yields of the desired 3-bromo isomer compared to harsher reagents like elemental bromine.[8]

  • Experimental Protocol:

    • Dissolve 4-(cyclopropylmethoxy)pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane in a flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude material by flash column chromatography to isolate this compound.

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in research and drug development.

  • Purification: Flash column chromatography is the standard method for purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the product from the silica gel.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing hydrogen gas. It must be handled under an inert atmosphere and away from moisture.

  • Cyclopropylmethyl bromide: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): An irritant and light-sensitive. Avoid inhalation and contact with skin. Store in a cool, dark place.

  • Solvents (DMF, DMSO): Can be absorbed through the skin. Use appropriate gloves and work in a fume hood.

Conclusion

This guide has outlined two efficacious and well-precedented synthetic routes to this compound. Route 1, the Williamson ether synthesis, offers a convergent approach, while Route 2, featuring a late-stage bromination, provides an alternative that may be advantageous depending on the availability of starting materials. The choice between these routes will depend on factors such as starting material cost, scalability, and the specific capabilities of the laboratory. Both protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate.

References

  • Pipzine Chemicals. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China.
  • Chem-Impex. 3-Bromo-4-methoxy-pyridine.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Hajhussein, A. N., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, part vii, 0-0.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
  • Taylor & Francis. Williamson ether synthesis – Knowledge and References.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • ChemicalBook. 3-Bromo-4-hydroxypyridine synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Google Patents.

Sources

3-Bromo-4-(cyclopropylmethoxy)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex, biologically active molecules. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The introduction of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position provides chemists with strategic handles for molecular elaboration, making this compound a versatile intermediate in the development of novel therapeutic agents.

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for characterization.

PropertyValueSource
CAS Number 1357095-18-1[3]
Molecular Formula C₉H₁₀BrNO[3]
Molecular Weight 228.09 g/mol [3]
Purity ≥98%[3]
Appearance Solid (Likely white or off-white)Inferred from similar compounds
Storage 4°C, away from light and moisture[3][4]
Computational Data

Computational models provide valuable predictions of a molecule's behavior in biological systems.

ParameterValueSignificance in Drug DiscoverySource
Topological Polar Surface Area (TPSA) 22.12 ŲInfluences cell permeability and oral bioavailability.[3]
LogP 2.6329A measure of lipophilicity, affecting solubility and membrane transport.[3]
Hydrogen Bond Acceptors 2Indicates the potential for interactions with biological targets.[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3Relates to conformational flexibility.[3]

Synthesis and Reactivity

Synthetic Pathways

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a logical synthetic route can be devised based on established methodologies for analogous pyridine derivatives. A common approach involves the functionalization of a pre-existing pyridine ring.

A plausible two-step synthesis could commence from 3-bromo-4-hydroxypyridine. The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then undergoes a Williamson ether synthesis with (bromomethyl)cyclopropane.

G cluster_0 Conceptual Synthetic Workflow Start 3-Bromo-4-hydroxypyridine Step1 Deprotonation with a base (e.g., NaH) in an aprotic solvent (e.g., THF) Start->Step1 Intermediate Pyridin-4-olate intermediate Step1->Intermediate Step2 Nucleophilic substitution with (bromomethyl)cyclopropane Intermediate->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring, particularly at the bromine-substituted carbon, and the basicity of the pyridine nitrogen.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 3-position is a competent leaving group, making this carbon susceptible to attack by nucleophiles. This is a cornerstone of its utility as a building block, allowing for the introduction of a wide array of functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.[5][6]

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts weak basicity to the molecule.[4] This allows for the formation of pyridinium salts upon treatment with acids, which can be leveraged to modify the compound's solubility and handling characteristics.[4]

Caption: Key reactive sites on the this compound molecule.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine derivatives are integral to modern pharmacology.[1][2] The structural motif of this compound makes it an attractive starting point for synthesizing novel drug candidates.

  • Scaffold for Complex Molecule Synthesis: As previously noted, the bromine atom serves as a versatile anchor point for cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex drug molecules.[6][7]

  • Modulation of Physicochemical Properties: The cyclopropylmethoxy group can have a significant impact on the pharmacokinetic profile of a drug candidate. The cyclopropyl moiety is known to improve metabolic stability and potency in some contexts, while the ether linkage provides a degree of conformational flexibility.

  • Potential Therapeutic Areas: Analogs such as 3-bromo-4-methoxypyridine have been utilized in the development of anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders.[7] This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 3-bromo-4-methylpyridine and 3-bromopyridine can provide a reliable basis for safe handling procedures.[8][9][10]

Hazard Identification
  • Skin Irritation: May cause skin irritation upon contact.[8][10]

  • Eye Irritation: Can cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[8]

  • Ingestion: May be harmful if swallowed.[10]

Recommended Handling Procedures

A self-validating system of protocols ensures a safe laboratory environment.

G cluster_1 Safe Handling Workflow Start Don Personal Protective Equipment (PPE) Step1 Work in a well-ventilated area or fume hood Start->Step1 Step2 Avoid contact with skin, eyes, and clothing Step1->Step2 Step3 Prevent inhalation of dust or vapors Step2->Step3 Step4 Store in a tightly sealed container in a designated cool, dry place Step3->Step4 End Dispose of waste according to institutional and local regulations Step4->End

Caption: Standard operating procedure for handling this compound.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[8][11]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8][11]

  • If inhaled: Move the person to fresh air.[8][11]

  • If swallowed: Seek immediate medical attention.[9]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis and drug discovery. Its defined points of reactivity, combined with the favorable physicochemical properties imparted by the cyclopropylmethoxy group, make it a valuable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . Royal Society of Chemistry. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . Royal Society of Chemistry. [Link]

  • 3-Bromo-4-methoxypyridine . PubChem. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • 1355233-1 TE Connectivity / DEUTSCH . Mouser. [Link]

  • Synthetic method of 3-bromopyridine.
  • 3-Bromopyridine . PubChem. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . PubMed Central. [Link]

  • 1355233-1 - TE Connectivity AMP . TrustedParts.com. [Link]

  • 1355233-1 TE Connectivity / DEUTSCH . Mouser Australia. [Link]

  • 3-Bromo-4-chloropyridine . PubChem. [Link]

  • Synthetic method for 3-bromopyridine.

Sources

3-Bromo-4-(cyclopropylmethoxy)pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a robust and validated synthetic protocol, discuss methods for its characterization, and explore its strategic application in the synthesis of novel chemical entities.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key features that are highly valued in medicinal chemistry: a pyridine core, a bromine atom for subsequent functionalization, and a cyclopropylmethoxy group known to confer favorable pharmacokinetic properties.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 1357095-18-1[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Purity (Typical) ≥98%[1]
Physical Form Solid or oil at room temperature (inferred)
Storage Conditions Store at 2-8°C, sealed under dry conditions[1]
SMILES BrC1=CN=CC=C1OCC2CC2[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a 3-bromo-4-hydroxypyridine precursor with a suitable cyclopropylmethyl halide. The choice of a strong base is critical to ensure complete deprotonation of the hydroxyl group, thereby forming a potent nucleophile that readily reacts with the electrophilic alkyl halide.

Causality in Experimental Design:
  • Choice of Precursor : 3-Bromo-4-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-pyridin-4(1H)-one) is the logical starting point. The bromine at the 3-position is relatively stable under the basic conditions of this reaction, allowing for selective etherification at the 4-position.

  • Choice of Base : Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, though it may require higher temperatures and longer reaction times.

  • Choice of Solvent : Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent. Its polar aprotic nature effectively solvates the sodium cation, leaving the alkoxide nucleophile highly reactive. It also has a high boiling point, allowing for a wide range of reaction temperatures.

  • Alkylating Agent : (Bromomethyl)cyclopropane is the direct source of the desired cyclopropylmethoxy group.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Start 3-Bromo-4-hydroxypyridine Step1 Deprotonation: Formation of Sodium Alkoxide Start->Step1 Add NaH in DMF Reagent1 (Bromomethyl)cyclopropane Step2 Nucleophilic Attack (SN2): Alkylation with (Bromomethyl)cyclopropane Reagent1->Step2 Base Sodium Hydride (NaH) Base->Step1 Solvent Anhydrous DMF Solvent->Step1 Step1->Step2 Add (Bromomethyl)cyclopropane Stir at 0°C to RT Step3 Aqueous Work-up & Quenching Step2->Step3 Reaction Completion Step4 Extraction & Purification Step3->Step4 Phase Separation Product This compound Step4->Product Column Chromatography

Caption: Williamson Ether Synthesis Workflow.

Detailed Step-by-Step Protocol
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-4-hydroxypyridine (1.0 eq).

  • Solvation : Add anhydrous DMF to the flask under a nitrogen atmosphere until the starting material is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Deprotonation : Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0°C. Causality : Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. Continue stirring at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide intermediate.

  • Alkylation : Slowly add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching : Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Causality : The washes remove residual DMF and inorganic salts, which is essential for obtaining a pure product.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Validation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. This self-validating system ensures the material meets the standards required for subsequent research.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton spectrum should show characteristic signals for the pyridine ring protons, the methylene protons of the ether linkage (-O-CH₂-), and the methine and methylene protons of the cyclopropyl ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum will confirm the presence of all nine carbon atoms in their unique chemical environments, including the carbon-bearing bromine atom (C-Br), the ether-linked carbon (C-O), and the distinct carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (228.09/230.09). The characteristic isotopic pattern of bromine (a near 1:1 ratio for the M and M+2 peaks) provides definitive evidence of its presence.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic building block. Its value lies in the combination of its structural motifs, which allows for rapid diversification and optimization of lead compounds in drug discovery programs.

Strategic Value of Structural Motifs:
  • Pyridine Core : A privileged scaffold in medicinal chemistry, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and facilitating interactions with biological targets.[2]

  • Bromine at C-3 : This serves as a versatile synthetic "handle." It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the exploration of a vast chemical space.

  • Cyclopropylmethoxy Group at C-4 : The cyclopropyl group is a highly sought-after moiety in modern drug design.[3]

    • Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can increase the half-life of a drug candidate.

    • Potency and Conformation : The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a target receptor, often enhancing potency.[5][6]

    • Physicochemical Properties : It can act as a "lipophilic hydrogen bond donor" and a bioisostere for other groups, helping to fine-tune properties like permeability and reduce off-target effects.[5][6]

Visualized Role as a Key Intermediate

Diversification_Diagram Core This compound Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) Core->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Adds Alkynyl) Core->Sonogashira Pd/Cu Catalysts, Alkyne Buchwald Buchwald-Hartwig (Adds Amine/Alcohol) Core->Buchwald Pd Catalyst, Amine Other Other Reactions (e.g., Stille, Heck) Core->Other Various Reagents Prod1 Aryl-Substituted Candidate Suzuki->Prod1 Prod2 Alkynyl-Linked Candidate Sonogashira->Prod2 Prod3 Amino-Pyridine Candidate Buchwald->Prod3 Prod4 Diverse Lead Compounds Other->Prod4

Caption: Diversification of the core scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 3-bromo-4-methylpyridine and 3-bromopyridine provide a strong basis for safe handling protocols.[7][8][9][10]

  • Hazard Classification (Anticipated) :

    • Causes skin irritation (Category 2).[7][10]

    • Causes serious eye irritation (Category 2).[7][10]

    • May cause respiratory irritation.[7][10]

    • Combustible solid or liquid.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling and Storage :

    • Keep away from heat, sparks, and open flames.[8][9]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1]

    • Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[8]

Conclusion

This compound is a high-value synthetic intermediate designed for the demands of modern medicinal chemistry. Its structure is a deliberate convergence of a privileged heterocyclic core, a versatile handle for cross-coupling, and a functional group known to enhance key drug-like properties. The robust and reproducible synthesis, coupled with its potential for rapid diversification, makes it an essential tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved January 19, 2026, from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China. Retrieved January 19, 2026, from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxypyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. (n.d.). WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Justia Patents. (2021, February 25). Bromination of pyridine derivatives. Retrieved January 19, 2026, from [Link]

Sources

3-Bromo-4-(cyclopropylmethoxy)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, analytical validation, and strategic application. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Introduction: Strategic Value of the Scaffold

This compound is a bifunctional synthetic intermediate. Its structure incorporates three key motifs of high value in modern drug design:

  • A Pyridine Ring: A common nitrogen-containing heterocycle that can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate pharmacokinetic properties.

  • A Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity. It is an ideal site for late-stage functionalization via a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries.

  • A Cyclopropylmethyl Ether Group: The cyclopropyl moiety is frequently employed as a "metabolic blocker" to prevent undesirable oxidation of an adjacent methylene group. It can also enhance binding affinity to protein targets and improve metabolic stability. The ether linkage provides conformational flexibility.

The combination of these features makes this molecule a valuable starting point for synthesizing novel chemical entities, particularly in programs targeting kinases and other enzyme classes.[1]

Physicochemical and Computational Properties

A summary of the core physicochemical and predicted computational properties of this compound is presented below. These values are essential for planning synthetic manipulations, purification strategies, and for computational modeling studies.

PropertyValueSource
CAS Number 1357095-18-1[2][3][4]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2][3]
Predicted Boiling Point 282.5 ± 20.0 °C[3]
Predicted Density 1.499 ± 0.06 g/cm³[3]
Topological Polar Surface Area (TPSA) 22.12 Ų[2]
Predicted LogP 2.6329[2]
SMILES BrC1=CN=CC=C1OCC2CC2[2]

Proposed Synthetic Pathway and Experimental Protocols

As this compound is primarily a synthetic intermediate, no large-scale industrial synthesis has been published. However, a robust and logical pathway can be designed based on fundamental organic chemistry principles. The most effective strategy is a two-step process involving the preparation of a key pyridinol intermediate followed by etherification.

G cluster_0 Step 1: Synthesis of 3-Bromo-4-hydroxypyridine cluster_1 Step 2: Williamson Ether Synthesis 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine Intermediate_Diazonium Diazonium Salt Intermediate 3-Amino-4-hydroxypyridine->Intermediate_Diazonium 1. HBr, NaNO₂ 2. CuBr (Sandmeyer) 3-Bromo-4-hydroxypyridine 3-Bromo-4-hydroxypyridine Intermediate_Diazonium->3-Bromo-4-hydroxypyridine 3-Bromo-4-hydroxypyridine_2 3-Bromo-4-hydroxypyridine Target_Molecule This compound 3-Bromo-4-hydroxypyridine_2->Target_Molecule NaH, DMF Bromomethylcyclopropane (Bromomethyl)cyclopropane Bromomethylcyclopropane->Target_Molecule G cluster_0 Mechanism of Williamson Ether Synthesis Nuc Pyridinolate Anion (Nucleophile) TS [Transition State]SN2 Nuc->TS Backside Attack Elec (Bromomethyl)cyclopropane (Electrophile) Elec->TS Prod This compound TS->Prod Leaving Br⁻ (Leaving Group) TS->Leaving G Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Buchwald Buchwald-Hartwig (Amines, Alcohols) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Other Other Couplings (Stille, Heck, etc.) Start->Other Library Diverse Library of Substituted Pyridines Suzuki->Library Buchwald->Library Sonogashira->Library Other->Library

Sources

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a key building block in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic pathway, and presents a thorough characterization using modern analytical techniques. Furthermore, it explores the current and potential applications of this versatile molecule in the development of novel therapeutics, supported by insights into its role in structure-activity relationship (SAR) studies. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, as well as for synthetic chemists seeking to utilize this compound in their work.

Introduction

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, owing to their unique electronic properties and ability to engage in various biological interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound has emerged as a valuable intermediate, combining the reactivity of a bromine atom for cross-coupling reactions with the desirable pharmacokinetic attributes often associated with the cyclopropylmethoxy group. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1357095-18-1[2]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2]
Appearance Not specified (often an oil or low-melting solid)Inferred
Purity ≥98% (commercially available)[2]
Storage 4°C, under a dry atmosphere[2]
SMILES BrC1=C(OCC2CC2)C=NC=C1[2]
Topological Polar Surface Area (TPSA) 22.12 Ų[2]
logP (calculated) 2.6329[2]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4] This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the synthesis would logically start from 3-Bromo-4-hydroxypyridine and (bromomethyl)cyclopropane.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_of_this compound reactant1 3-Bromo-4-hydroxypyridine reagent Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) reactant1->reagent reactant2 (Bromomethyl)cyclopropane reactant2->reagent product This compound reagent->product Williamson Ether Synthesis

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[3][4]

  • Preparation of the Alkoxide: To a solution of 3-Bromo-4-hydroxypyridine (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (1.1-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the pyridinoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add (bromomethyl)cyclopropane (1.0-1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the ether linkage. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the oxygen will likely be a doublet around δ 4.0-4.5 ppm. The cyclopropyl protons will be in the upfield region (typically δ 0.3-1.5 ppm) and will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The pyridine carbons will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted. The methylene carbon of the ether will be in the range of δ 60-75 ppm, and the cyclopropyl carbons will appear in the upfield region (δ 0-20 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of approximately equal intensity). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, C=C and C=N stretching vibrations for the pyridine ring, and a prominent C-O-C stretching vibration for the ether linkage (typically in the 1000-1300 cm⁻¹ region).

Applications in Medicinal Chemistry and Drug Development

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Role as a Synthetic Intermediate

The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The cyclopropylmethoxy group at the 4-position can contribute to improved metabolic stability and favorable pharmacokinetic properties of the final drug candidates.

Applications_in_Drug_Discovery start This compound reaction Cross-Coupling Reactions (e.g., Suzuki, Stille) start->reaction intermediate Functionalized Pyridine Derivatives reaction->intermediate application Potential Therapeutic Agents (e.g., Kinase Inhibitors, GPCR Modulators) intermediate->application

Caption: Role of this compound in drug discovery.

Structure-Activity Relationship (SAR) Studies

In drug development, systematic modifications of a lead compound are made to understand the relationship between its structure and biological activity. This compound is an ideal starting point for such studies. The bromine can be replaced with a library of different groups to probe the binding pocket of a biological target, while the cyclopropylmethoxy group can be maintained to ensure favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity and the desirable properties conferred by the cyclopropylmethoxy group make it an attractive starting material for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, and is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Chem-Impex. 3-Bromo-4-methoxy-pyridine. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. 3-Bromo-4-methoxypyridine. [Link]

  • PubChem. 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. [Link]

  • National Institutes of Health. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. Synthesis and characterization of 3-pyridylchalcogen compounds. [Link]

  • PubChem. 3-Bromo-4-chloropyridine. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

  • SpectraBase. 3-BROMO-4-(4'-METHOXYPHENYL)-PYRIDINE. [Link]

  • Google Patents. Synthetic method of 3-bromopyridine.
  • PubChem. 3-Bromo-4-methoxypyridine. [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • Patsnap. Synthetic method of 3-bromopyridine. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents.
  • PubChem. 3-Bromo-4-hydroxypyridin-2(1h)-one. [Link]

  • National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]

  • Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

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3-Bromo-4-(cyclopropylmethoxy)pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Compound Identification and Structural Elucidation

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity. This compound is a substituted pyridine derivative whose structure presents distinct opportunities for synthetic elaboration.

  • IUPAC Name: this compound

  • CAS Number: 1357095-18-1[1][2][3][4]

  • Molecular Formula: C₉H₁₀BrNO[1]

  • Molecular Weight: 228.09 g/mol [1]

The structure combines a pyridine core, a synthetically versatile bromine substituent, and a cyclopropylmethoxy group. The pyridine nitrogen acts as a mild base and can influence the electronic properties of the ring, while the bromine atom at the 3-position is the primary handle for advanced synthetic transformations, such as cross-coupling reactions.

Caption: Structure and identifiers of the target compound.

Physicochemical Properties

A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction setup.

PropertyValueSource / Comment
Molecular Weight 228.09 g/mol [1]
Appearance White to off-white solid or oilTypical for similar compounds
Boiling Point 282.5 ± 20.0 °C(Predicted)[2]
Density 1.499 g/cm³(Predicted)[2]
TPSA 22.12 Ų(Topological Polar Surface Area)[1]
logP 2.63(Computed partition coefficient)[1]

Synthesis and Purification Protocol

The most direct and industrially scalable route to this compound is via a Williamson ether synthesis. This reaction is a classic Sₙ2 pathway where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6]

Reaction: 3-Bromo-4-hydroxypyridine + (Bromomethyl)cyclopropane → this compound

The causality behind this choice is twofold: the starting materials are commercially available, and the reaction conditions are generally mild, leading to high yields with minimal side products. The deprotonation of the hydroxyl group on the pyridine ring creates a potent pyridinoxide nucleophile, which readily attacks the primary alkyl halide.[6]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 3-Bromo-4-hydroxypyridine Deprotonation 1. Deprotonation Formation of Pyridinoxide R1->Deprotonation R2 (Bromomethyl)cyclopropane SN2 2. Sₙ2 Attack Nucleophilic Substitution R2->SN2 Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Deprotonation Deprotonation->SN2 Workup 3. Aqueous Workup (Quench & Extraction) SN2->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product QC QC Analysis (NMR, MS, HPLC) Product->QC Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Compound This compound SuzukiProduct C-C Bond Formation (Biaryl or Alkylated Pyridine) Compound->SuzukiProduct BuchwaldProduct C-N Bond Formation (Aminopyridine Derivative) Compound->BuchwaldProduct BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Pd Catalyst Base Amine R₂NH Amine->BuchwaldProduct Pd Catalyst Base

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-(cyclopropylmethoxy)pyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique structural features—a substituted pyridine core, a bromine atom providing a handle for further functionalization via cross-coupling reactions, and a cyclopropylmethoxy group influencing physicochemical properties—make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the strategic considerations underpinning each pathway. The methodologies discussed are designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis: Core Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield. The most prevalent strategies converge on the formation of a key ether linkage, which can be achieved from readily accessible pyridine precursors. This guide will focus on two primary and industrially relevant synthetic strategies, each with its own set of starting materials and experimental considerations.

The core of the synthesis involves the formation of the ether bond between the 4-position of the 3-bromopyridine ring and a cyclopropylmethyl group. This can be achieved primarily through two distinct approaches:

  • Route A: Williamson Ether Synthesis from 3-Bromo-4-hydroxypyridine. This is a classical and often preferred method due to its reliability and generally high yields.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-4-chloropyridine. This route is advantageous when the corresponding 4-hydroxypyridine is less accessible or when seeking alternative reaction conditions.

The following sections will provide a detailed technical analysis of each route.

Route A: The 3-Bromo-4-hydroxypyridine Pathway

This synthetic approach is arguably the most direct and widely employed method for the preparation of this compound. It relies on the well-established Williamson ether synthesis, a robust reaction for forming ethers from an alkoxide and an alkyl halide.

Conceptual Workflow for Route A

Route A Workflow start Commercially Available Starting Materials pyridine Pyridine Derivatives start->pyridine cpm_halide Cyclopropylmethyl Halide start->cpm_halide intermediate 3-Bromo-4-hydroxypyridine Synthesis pyridine->intermediate etherification Williamson Ether Synthesis cpm_halide->etherification intermediate->etherification final_product This compound etherification->final_product

Caption: Workflow for Route A, starting from pyridine derivatives and a cyclopropylmethyl halide.

Starting Material 1: 3-Bromo-4-hydroxypyridine

The cornerstone of this route is 3-Bromo-4-hydroxypyridine. Its synthesis is a critical first step, and several methods have been reported, often starting from more fundamental pyridine derivatives.

One common precursor is 4-aminopyridine, which can be converted to 4-hydroxypyridine via diazotization followed by hydrolysis.[1] The subsequent bromination at the 3-position can be challenging due to the directing effects of the pyridine nitrogen and the hydroxyl group.

A more direct and often preferred method for synthesizing substituted 4-hydroxypyridines starts from readily available materials and can be carried out economically with high yields.[2] An alternative approach involves the synthesis from 4-Amino-3-bromopyridine.[3]

A multi-step synthesis starting from 3-bromopyridine is also a viable option. 3-Bromopyridine can be prepared by the direct bromination of pyridine.[4][5] This can then be nitrated to form 3-bromo-4-nitropyridine, which upon reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired 3-bromo-4-hydroxypyridine.

Starting Material 2: Cyclopropylmethyl Halide

The second key component for the Williamson ether synthesis is an activated cyclopropylmethyl species, typically cyclopropylmethyl bromide or chloride. These reagents are commercially available but can also be synthesized from cyclopropanemethanol. A process for the production of cyclopropylmethyl halides involves contacting cyclopropanemethanol with a complex of an N-halosuccinimide and a dialkyl sulfide.[6]

Experimental Protocol: Williamson Ether Synthesis

The reaction involves the deprotonation of 3-Bromo-4-hydroxypyridine with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from the cyclopropylmethyl halide.

Step-by-Step Methodology:

  • Deprotonation: 3-Bromo-4-hydroxypyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at a controlled temperature (often 0 °C to room temperature) to generate the pyridin-4-olate anion. The choice of base is critical; NaH provides an irreversible deprotonation, driving the reaction to completion, while K₂CO₃ is a milder, less hazardous alternative suitable for large-scale synthesis.

  • Alkylation: To the solution containing the generated alkoxide, cyclopropylmethyl bromide (or chloride) is added, either neat or as a solution in the reaction solvent. The reaction mixture is then heated (typically between 60-100 °C) to facilitate the nucleophilic substitution.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

ParameterConditionRationale
Solvent DMF, Acetonitrile, THFPolar aprotic solvents that solvate the cation but not the nucleophilic anion, increasing its reactivity.
Base NaH, K₂CO₃, Cs₂CO₃To deprotonate the hydroxyl group. The choice depends on desired reactivity and safety considerations.
Temperature 60-100 °CTo overcome the activation energy for the SN2 reaction.
Purity of Final Product >98% (typically)Achievable with standard purification techniques like column chromatography.

Route B: The 3-Bromo-4-chloropyridine Pathway

This alternative strategy utilizes a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Conceptual Workflow for Route B

Route B Workflow start Commercially Available Starting Materials pyridine 3-Bromopyridine start->pyridine cpm_oh Cyclopropylmethanol start->cpm_oh intermediate 3-Bromo-4-chloropyridine Synthesis pyridine->intermediate snar Nucleophilic Aromatic Substitution (SNAr) cpm_oh->snar intermediate->snar final_product This compound snar->final_product

Caption: Workflow for Route B, utilizing a nucleophilic aromatic substitution on 3-Bromo-4-chloropyridine.

Starting Material 1: 3-Bromo-4-chloropyridine

3-Bromo-4-chloropyridine is a key intermediate in this route and is a versatile building block in its own right due to the differential reactivity of the two halogen atoms.[7][8] The bromine at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the 4-position is more reactive towards SNAr.[7]

The synthesis of 3-Bromo-4-chloropyridine can be achieved from 4-chloropyridine through bromination. Alternatively, it can be prepared from 3-bromo-4-nitropyridine N-oxide. The nitro group in 4-nitropyridine-N-oxide derivatives is readily displaced by various nucleophiles, including chloride ions.[9] The N-oxide functionality can then be removed by reduction.

Starting Material 2: Cyclopropylmethanol

In this pathway, cyclopropylmethanol itself is used as the nucleophile, or more accurately, its conjugate base, the cyclopropylmethoxide. Cyclopropylmethanol is a commercially available and relatively inexpensive starting material.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The reaction involves the generation of the cyclopropylmethoxide in situ, which then attacks the 4-position of 3-Bromo-4-chloropyridine, displacing the chloride.

Step-by-Step Methodology:

  • Alkoxide Formation: Cyclopropylmethanol is dissolved in a suitable solvent, often an excess of cyclopropylmethanol itself or a high-boiling polar aprotic solvent like DMF. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added to generate the cyclopropylmethoxide.

  • Nucleophilic Substitution: 3-Bromo-4-chloropyridine is then added to the solution of the alkoxide. The reaction mixture is heated to a high temperature (often >100 °C) to facilitate the SNAr reaction. The higher temperature is generally required for SNAr reactions compared to the alkylation in Route A.

  • Work-up and Purification: The work-up and purification procedure is similar to that of Route A, involving an aqueous quench, extraction with an organic solvent, and purification of the crude product by column chromatography or distillation.

ParameterConditionRationale
Solvent DMF, NMP, or excess CyclopropylmethanolHigh-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures.
Base NaH, t-BuOKStrong bases are needed to generate a sufficient concentration of the alkoxide nucleophile.
Temperature >100 °CSNAr reactions on heteroaromatic rings typically require significant thermal energy.
Purity of Final Product >98% (typically)Achievable with standard purification techniques.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Williamson Ether Synthesis)Route B (SNAr)
Key Intermediate 3-Bromo-4-hydroxypyridine3-Bromo-4-chloropyridine
Key Reaction Williamson Ether Synthesis (SN2)Nucleophilic Aromatic Substitution (SNAr)
Reaction Conditions Generally milder temperatures (60-100 °C)Higher temperatures typically required (>100 °C)
Base NaH, K₂CO₃Stronger bases often preferred (NaH, t-BuOK)
Advantages Robust and well-established reaction, often high yielding.Avoids the synthesis of the potentially sensitive 4-hydroxypyridine intermediate.
Disadvantages Requires the synthesis of 3-Bromo-4-hydroxypyridine.May require harsher reaction conditions; potential for side reactions.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice of starting materials and synthetic route is a strategic decision based on factors including cost, scale, and safety. The two primary pathways, the Williamson ether synthesis from 3-Bromo-4-hydroxypyridine and the nucleophilic aromatic substitution on 3-Bromo-4-chloropyridine, both offer efficient and reliable methods for obtaining this valuable intermediate. A thorough understanding of the synthesis of the key pyridine precursors, such as 3-Bromo-4-hydroxypyridine and 3-Bromo-4-chloropyridine, is paramount for the successful implementation of these synthetic strategies. This guide provides the foundational knowledge for researchers and scientists to make informed decisions in the synthesis of this and related heterocyclic compounds.

References

  • Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Eureka | Patsnap. Synthetic method of 3-bromopyridine. [Link]

  • PubChem. 3-Bromo-4-nitropyridine N-oxide. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. [Link]

  • Chem-Space. Exploring 3-Bromo-4-Chloropyridine: Properties and Applications. [Link]

  • PubChem. 3-Bromo-4-chloropyridine. [Link]

  • Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]

  • Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

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reactivity of the bromine atom in 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-(cyclopropylmethoxy)pyridine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its value is derived from the strategic placement of a bromine atom on an electron-deficient pyridine core, which is further modulated by an adjacent cyclopropylmethoxy group. This guide provides an in-depth analysis of the chemical reactivity of the C3-bromine atom, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the dominant reaction pathways, including palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution, with a focus on the mechanistic rationale behind experimental designs and protocols.

Introduction: Structural Features and Electronic Profile

The reactivity of this compound is a product of the interplay between its constituent parts: the pyridine ring, the bromine substituent, and the cyclopropylmethoxy group.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This inherent electronic property influences the reactivity of all positions on the ring.

  • Bromine at C3: The bromine atom at the 3-position serves as a versatile synthetic handle. Its reactivity is modulated by its position relative to the nitrogen atom. Unlike halogens at the C2 or C4 positions, the C3 position is less activated towards traditional nucleophilic aromatic substitution.[2][3]

  • Cyclopropylmethoxy Group at C4: The ether linkage at the 4-position acts as an electron-donating group through resonance, which can influence the electron density of the pyridine ring and potentially affect the reactivity of the adjacent C-Br bond.

This combination of features makes the C-Br bond in this molecule amenable to a range of powerful synthetic transformations, primarily driven by transition metal catalysis and organometallic intermediates.[4]

Core Reactivity: A Triumvirate of Transformations

The synthetic utility of the bromine atom in this compound is primarily exploited through three classes of reactions.[4] The choice of methodology allows for the precise and controlled introduction of a wide array of functional groups, essential for generating molecular diversity in drug discovery programs.

G main Reactivity of C(3)-Br Bond sub1 Palladium-Catalyzed Cross-Coupling main->sub1 C-C & C-N Bond Formation sub2 Metal-Halogen Exchange main->sub2 Formation of Organometallic Nucleophiles sub3 Nucleophilic Aromatic Substitution (SNAr) main->sub3 Direct Displacement (Less Favorable)

Caption: Core reaction pathways for functionalizing the C3-position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most robust and widely utilized method for functionalizing the C-Br bond of this compound. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organic halide.[5] It is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate complex. The ligand stabilizes the palladium center and promotes the efficiency of each step in the cycle.[5]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Trans_complex Ar-Pd(II)L2-R OA_complex->Trans_complex Transmetalation (R-B(OR)2, Base) Trans_complex->Pd0 Reductive Elimination Product Ar-R Trans_complex->Product Product Formation Buchwald_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amido_complex Ar-Pd(II)L-NR'R'' OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Product Formation G Start Ar-Br Intermediate Ar-M (M = Li, MgX) Start->Intermediate Metal-Halogen Exchange (e.g., n-BuLi or iPrMgCl) Product Ar-E Intermediate->Product Electrophilic Quench (E+) SNAr_Mechanism cluster_C4 Attack at C4 (Favorable) cluster_C3 Attack at C3 (Disfavored) C4_Start Py-Br (at C4) C4_Intermediate [Meisenheimer Complex] (Charge on N) C4_Start->C4_Intermediate + Nu- C4_Product Py-Nu C4_Intermediate->C4_Product - Br- C3_Start Py-Br (at C3) C3_Intermediate [Meisenheimer Complex] (No Charge on N) C3_Start->C3_Intermediate + Nu- C3_Product Py-Nu C3_Intermediate->C3_Product - Br-

Sources

An In-depth Technical Guide to Electrophilic Substitution on 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electrophilic substitution reactions on 3-Bromo-4-(cyclopropylmethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, predicts regiochemical outcomes, and offers practical experimental frameworks. By synthesizing foundational organic chemistry principles with insights from analogous systems, this guide serves as a predictive tool for the strategic functionalization of this versatile heterocyclic building block.

The Electronic Landscape: Deconstructing the Substrate's Reactivity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic effects from the pyridine nitrogen and its two substituents. A thorough understanding of these competing influences is paramount to predicting the site of electrophilic attack.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the ring towards electrophilic attack compared to benzene, with the effect being most pronounced at the α (C2, C6) and γ (C4) positions.[1][2] Consequently, electrophilic substitution on an unsubstituted pyridine ring is challenging and, when forced, typically occurs at the C3 (meta) position.[2]

  • 4-(cyclopropylmethoxy) Group: This alkoxy substituent is a powerful activating group. The oxygen atom's lone pairs can be donated into the pyridine ring through a positive mesomeric effect (+M), which strongly outweighs its minor inductive electron-withdrawal (-I).[3][4] This donation of electron density significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. As an ortho-, para-director, the cyclopropylmethoxy group directs incoming electrophiles to the C3 and C5 positions.

  • 3-Bromo Group: The bromine atom exhibits a dual electronic nature. It is electronegative and withdraws electron density inductively (-I), contributing to the overall deactivation of the ring.[1] However, like other halogens, it possesses lone pairs that can be delocalized into the ring via a positive mesomeric effect (+M). This +M effect, while weaker than that of the alkoxy group, directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions relative to itself.[1]

Predicting the Regioselectivity: A Consensus of Directing Effects

The final regiochemical outcome is determined by the dominant activating and directing influences.

  • Activation: The 4-(cyclopropylmethoxy) group is the most powerful activating group on the ring, making the molecule significantly more reactive towards EAS than pyridine itself.

  • Direction:

    • The 4-(cyclopropylmethoxy) group strongly directs to C3 and C5. The C3 position is already occupied by bromine.

    • The 3-Bromo group directs to C2, C4, and C5. The C4 position is occupied.

    • The pyridine nitrogen disfavors substitution at C2 and C6.

The C5 position is the only position that is strongly activated and sterically accessible. It is ortho to the powerful activating 4-(cyclopropylmethoxy) group and para to the 3-bromo group. This convergence of directing effects makes the C5 position the overwhelmingly favored site for electrophilic attack. Attack at C2 is disfavored due to its proximity to the deactivating nitrogen atom.

The following diagram illustrates the interplay of these electronic factors.

G cluster_pyridine This compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 OR OR C4->OR C6 C6 C5->C6 N N C6->N N->C2 OR_effect Activating (+M) Ortho, Para Director OR_effect->C3 OR_effect->C5 Strong Br_effect Deactivating (-I) Ortho, Para Director (+M) Br_effect->C2 Br_effect->C5 Weak N_effect Deactivating (-I) Meta Director N_effect->C2 N_effect->C6 C5_target Predicted Site of Attack C5_target->C5

Caption: General mechanism for electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro (-NO₂) group, a critical functional group in medicinal chemistry.

  • Reagents: Typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). [5][6]* Predicted Outcome: The reaction is expected to yield 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine with high regioselectivity.

  • Causality of Choice: The strong acid medium is necessary to generate a sufficiently potent electrophile to react with the aromatic ring. [5]However, it's crucial to consider that the pyridine nitrogen can be protonated under these conditions, which would severely deactivate the ring. The strong activation provided by the 4-alkoxy group is essential to overcome this deactivation and allow the reaction to proceed under reasonable conditions. In some cases involving pyridines, using the corresponding N-oxide can increase reactivity toward nitration. [7][8]

Halogenation (e.g., Bromination)

This reaction introduces a halogen atom (e.g., -Br).

  • Reagents: For bromination, molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is standard. [6]Alternatively, N-Bromosuccinimide (NBS) in a suitable solvent can be used, often under milder conditions.

  • Predicted Outcome: The reaction will likely yield 3,5-Dibromo-4-(cyclopropylmethoxy)pyridine .

  • Causality of Choice: The Lewis acid polarizes the Br-Br bond, creating a "Br⁺" equivalent that is attacked by the pyridine ring. [6]The choice of reagent (Br₂/FeBr₃ vs. NBS) can influence the reaction's aggressiveness and may be selected to control for potential side reactions or to improve yield and selectivity.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group.

  • Reagents: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). Sulfur trioxide (SO₃) is the active electrophile.

  • Predicted Outcome: The major product is expected to be This compound-5-sulfonic acid .

  • Causality of Choice: This reaction typically requires harsh conditions due to the moderate reactivity of the SO₃ electrophile and the deactivating nature of the pyridine ring, even with activating substituents. [2]The reaction is often reversible.

Friedel-Crafts Alkylation and Acylation

These reactions are generally not feasible for this substrate under standard conditions. [9][10]* Reasoning: The basic nitrogen atom of the pyridine ring acts as a Lewis base and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. [2][9]This coordination places a formal positive charge on the nitrogen, which severely deactivates the entire ring towards further electrophilic attack, effectively shutting down the reaction. While specialized methods exist for Friedel-Crafts reactions on some pyridine systems, they are outside the scope of standard EAS protocols. [10][11]

Data Summary & Experimental Protocols

The following table summarizes the predicted outcomes for the primary EAS reactions.

ReactionElectrophileReagent SystemPredicted Major ProductFeasibility
Nitration NO₂⁺HNO₃ / H₂SO₄3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridineHigh
Bromination Br⁺Br₂ / FeBr₃ or NBS3,5-Dibromo-4-(cyclopropylmethoxy)pyridineHigh
Sulfonation SO₃Fuming H₂SO₄This compound-5-sulfonic acidModerate (Harsh Conditions)
Friedel-Crafts Acylation RCO⁺RCOCl / AlCl₃N/AVery Low / Not Feasible
Friedel-Crafts Alkylation R⁺RCl / AlCl₃N/AVery Low / Not Feasible
Detailed Protocol 1: Nitration of this compound

This protocol is a self-validating system. The progress should be monitored by TLC, and the final product identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Objective: To synthesize 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄ (approx. 3 mL per 1 mmol of substrate).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid. Stir until fully dissolved. Maintain the temperature at 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄ (approx. 1 mL per 1 mmol of substrate). Caution: This is an exothermic process.

  • Electrophile Addition: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 15-20 minutes. Critically, ensure the internal temperature does not rise above 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/bicarbonate, extracting with DCM, and analyzing by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker. Caution: Highly exothermic quench.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add H₂SO₄ to flask B 2. Cool to 0°C in ice bath A->B C 3. Dissolve substrate in cold H₂SO₄ B->C D 4. Add HNO₃/H₂SO₄ mixture dropwise (Keep T < 10°C) C->D E 5. Stir at 0-5°C for 1-2h D->E F 6. Monitor by TLC E->F G 7. Quench reaction on crushed ice F->G Reaction Complete H 8. Neutralize with NaHCO₃ G->H I 9. Extract with Dichloromethane H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via Column Chromatography J->K L Final Product: 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine K->L

Caption: Experimental workflow for the nitration protocol.

References

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • EAS Reactions of Pyridine Explained. Pearson. [Link]

  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. ResearchGate. [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. PubMed. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Computational and Theoretical Chemistry. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Acme Bioscience. [Link]

  • Friedel-Crafts reactions for biomolecular chemistry. PubMed. [Link]

  • Friedel - Craft Acetylation Reaction. Edubirdie. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • 3-Bromo-4-chloropyridine. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules targeting a wide array of diseases, including cancers and inflammatory conditions.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6] This guide provides a detailed examination and a practical, field-tested protocol for the Suzuki-Miyaura coupling of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a versatile building block for the synthesis of novel pharmaceutical intermediates. The presence of the cyclopropylmethoxy group offers a unique combination of lipophilicity and metabolic stability, making the resulting biaryl pyridine derivatives highly valuable in drug discovery programs.[7]

Reaction Principle and Mechanism: A Deep Dive into the Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[8][9] The catalytic cycle, a well-orchestrated sequence of elementary steps, is central to the success of this transformation.

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[9] The reactivity of the aryl halide is a critical factor, with the order of reactivity generally being I > Br > Cl.[6]

  • Transmetalation: This is a pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the organic group from the boronate.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R' Ar-R' (Product) Reductive\nElimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
This compound1357095-18-1228.091.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(cyclopropylmethoxy)-3-phenylpyridine.

Experimental_Workflow Start Starting Materials (Aryl Bromide, Boronic Acid, Base, Catalyst) Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Suzuki-Miyaura Coupling (Dioxane/Water, 90 °C) Setup->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product (4-(cyclopropylmethoxy)-3-phenylpyridine) Purification->Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

While the provided protocol is robust, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Inefficient base- Poor quality reagents- Catalyst poisoning by the pyridine nitrogen- Use a fresh batch of catalyst.- Consider a stronger base such as K₃PO₄ or Cs₂CO₃.[11]- Ensure boronic acid is of high purity.- Employ ligands designed to enhance catalyst activity and prevent poisoning, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos).
Homocoupling - Presence of oxygen- Decomposition of the boronic acid- Ensure thorough degassing of the solvent and reaction vessel.- Use a slight excess of the boronic acid (1.1-1.3 equivalents).
Debromination - Presence of protic impurities- High reaction temperature- Use anhydrous solvents if necessary.- Optimize the reaction temperature; lower temperatures may reduce this side reaction.
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Extend the reaction time and monitor by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential side reactions.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura coupling of this compound offers a reliable and efficient route to a diverse range of 3-aryl-4-(cyclopropylmethoxy)pyridines. These compounds are of significant interest in drug discovery due to the favorable properties imparted by the pyridine core and the cyclopropylmethoxy substituent. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this powerful synthetic tool to accelerate the development of novel therapeutic agents. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the pharmaceutical industry, enabling the synthesis of complex molecular architectures with high precision and efficiency.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(21), 5000–5009. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry - YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Pipzine Chemicals. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China. [Link]

  • ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

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Application Note: Optimizing Sonogashira Coupling for the Synthesis of Substituted Pyridines Using 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 3-Bromo-4-(cyclopropylmethoxy)pyridine. The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] Its application in pharmaceutical and materials science is extensive, driven by its tolerance for a wide range of functional groups and relatively mild reaction conditions.[2][3] This guide details the reaction mechanism, offers a robust experimental protocol, discusses optimization strategies, and provides a troubleshooting guide to address common challenges, ensuring researchers can achieve high efficiency and yield.

Introduction and Scientific Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the pyridine ring is therefore of critical importance for drug discovery and development. The Sonogashira coupling provides a powerful method for introducing alkyne-containing moieties onto the pyridine core, which can serve as versatile synthetic handles for further elaboration or as integral components of the final bioactive molecule.

This compound is a valuable building block, combining the key pyridine heterocycle with a cyclopropylmethoxy group, a common motif used to enhance metabolic stability and binding affinity. The successful coupling of this substrate with various terminal alkynes opens a direct pathway to novel compound libraries. This application note addresses the specific considerations for using an electron-rich, heteroaromatic bromide in this transformation. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl, meaning that aryl bromides often require more carefully optimized conditions, such as heating, compared to their iodide counterparts.[4][5][6]

The Catalytic Cycle: Mechanism of Action

The Sonogashira reaction is a co-catalyzed process, typically requiring both a palladium complex and a copper(I) salt.[2] The reaction proceeds via two interconnected catalytic cycles.[7][8]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II)-pyridyl complex.[5][7]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[8] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its organic fragment to the Pd(II) complex in a step called transmetalation, regenerating the copper catalyst.[7][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex_B [Pyridyl-Pd(II)L₂-Br] pd0->pd_complex_B Oxidative Addition placeholder_pd pd_complex_C [Pyridyl-Pd(II)L₂-C≡CR] pd_complex_B->pd_complex_C Transmetalation cu_acetylide Cu(I)-C≡CR pd_complex_C->pd0 product Pyridyl-C≡CR pd_complex_C->product Reductive Elimination cu_halide Cu(I)Br cu_halide->cu_acetylide Alkyne + Base base Base-H⁺Br⁻ cu_acetylide->pd_complex_B cu_acetylide->cu_halide aryl_halide Pyridyl-Br alkyne H-C≡CR

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Recommended Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-5 eq, can also be used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 228 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an anaerobic environment.[4]

  • Solvent and Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) followed by the amine base (e.g., 0.7 mL of triethylamine, 5.0 mmol).

  • Alkyne Addition: Add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and stir for the required time (monitor by TLC or LC-MS).[10] A color change to dark brown or black is common.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-(phenylethynyl)-4-(cyclopropylmethoxy)pyridine.

Optimization of Reaction Conditions

The success of the Sonogashira coupling, particularly with less reactive aryl bromides, often depends on the careful selection of reaction parameters. The following table summarizes key variables and common choices.

ParameterOptions & ConsiderationsRationale & References
Palladium Catalyst Pd(PPh₃)₄ (0-valent): Often highly active but air-sensitive. PdCl₂(PPh₃)₂ (II-valent): More air-stable pre-catalyst, reduced to Pd(0) in situ.Pd(II) pre-catalysts are generally more stable and convenient to handle.[4] The choice of phosphine ligand can significantly impact reactivity, with electron-rich and bulky ligands often promoting the oxidative addition step.[7]
Copper Co-catalyst CuI: Most common and effective.The copper co-catalyst accelerates the reaction, allowing for milder conditions.[2] However, it can also promote undesirable alkyne homocoupling (Glaser coupling).[4][12]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[4] Inorganic bases can be used but may have solubility issues in organic solvents.[1]
Solvent Toluene, THF, DMF, Dioxane, or neat amine base The choice of solvent can influence catalyst stability and reaction rate. Amine bases can often serve as both the base and the solvent.[2] Anecdotal evidence suggests THF may sometimes promote the formation of palladium black.[4][11]
Temperature Room Temperature to 100 °C Aryl bromides typically require heating (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[10] Aryl iodides are more reactive and can often be coupled at room temperature.[4][5]
Copper-Free Variant Requires specific, highly active Pd-ligand systems. Eliminates the primary pathway for Glaser homocoupling, which is a major side reaction. This can be advantageous for cleaner reactions and simpler purification.[4][12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive palladium catalyst. 2. Poor quality CuI or amine base. 3. Insufficient temperature for aryl bromide activation.1. Use a fresh batch of palladium catalyst or one stored properly under inert gas.[4] 2. Use freshly opened or purified reagents. Distill liquid amines if necessary. 3. Increase the reaction temperature in increments (e.g., to 80 °C or 100 °C).[10]
Glaser Homocoupling (Alkyne Dimerization) 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst.1. Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas.[4][12] 2. Consider a copper-free protocol or reduce the amount of CuI.
Formation of Black Precipitate (Palladium Black) 1. Decomposition of the Pd(0) catalyst. 2. Impurities in reagents or solvent. 3. Inappropriate solvent choice.1. This indicates catalyst death. While often unavoidable to some extent, ensure high-purity reagents and solvents are used.[4] 2. Consider changing the solvent; some reports suggest THF can promote this decomposition.[4][11]
Hydrodehalogenation (Loss of Bromine) 1. Side reaction where the bromine is replaced by hydrogen.This can sometimes occur under the reaction conditions. Optimization of the catalyst system or reaction time may be necessary to favor the desired cross-coupling pathway.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Hosseini, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]

  • ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Bromo-4-(cyclopropylmethoxy)pyridine in Modern Kinase Inhibitor Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Within the realm of oncology and immunology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Kinases, as central nodes in cellular signaling pathways, are critical targets for therapeutic intervention, and their dysregulation is a hallmark of many diseases.[3][4] The strategic design of molecules that can selectively bind to the ATP-binding pocket of a specific kinase is a key focus of modern drug discovery.

This compound has emerged as a highly valuable and versatile building block in this endeavor. Its structure is pre-validated in a sense, as the 4-alkoxypyridine motif is present in a number of known kinase inhibitors. The bromine atom at the 3-position serves as a convenient synthetic handle for the introduction of diverse chemical functionalities through modern cross-coupling methodologies. This allows for the rapid generation of libraries of novel compounds for screening and lead optimization. The cyclopropylmethoxy group at the 4-position can contribute to favorable physicochemical properties, such as metabolic stability and membrane permeability, and may also engage in beneficial interactions within the kinase active site.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitor scaffolds, with a focus on two of the most powerful and widely used reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound as a synthetic intermediate is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means of constructing complex molecular architectures from simple precursors.

Part A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8] In the context of kinase inhibitor synthesis, this reaction is instrumental in the creation of biaryl and heteroaryl structures, which are common motifs in potent and selective inhibitors.[2]

Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

cluster_0 Suzuki-Miyaura Coupling Workflow A Reaction Setup B Inert Atmosphere A->B C Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Representative Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Materials:

  • This compound (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-hydroxyphenyl)-4-(cyclopropylmethoxy)pyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001680-90
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF801882-92

Yields are estimated based on similar reactions of other bromopyridines and may vary.[2][9]

Part B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][10] This reaction is of paramount importance in the synthesis of kinase inhibitors, as the aniline and related N-aryl moieties are key structural features that often act as "hinge-binders" in the ATP-binding site of kinases.[4]

Principle: The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[5][11]

cluster_1 Buchwald-Hartwig Amination Workflow A Glovebox/Inert Atmosphere Setup B Charge Reagents & Catalyst A->B C Solvent & Amine Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup & Extraction E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Representative Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply (glovebox recommended)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to afford N-phenyl-4-(cyclopropylmethoxy)pyridin-3-amine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001280-90
24-FluoroanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1101875-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)t-BuOH901678-88

Yields are estimated based on similar reactions of other bromopyridines and may vary.[10][12]

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The aminopyridine and biarylpyridine scaffolds synthesized from this compound are privileged structures in the design of inhibitors for several important kinase families, including Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[3][13][14]

JAK-STAT Signaling Pathway: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, playing a key role in inflammation and immunity.[3] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several approved JAK inhibitors feature aminopyridine or related heterocyclic cores that interact with the hinge region of the kinase domain.

BCR Signaling and BTK: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell receptor (BCR) signaling, and its aberrant activity is a driver of various B-cell malignancies.[13][15] The development of both covalent and non-covalent BTK inhibitors has transformed the treatment landscape for these diseases. Many of these inhibitors contain a central pyridine or pyrimidine ring system.

cluster_2 Simplified Kinase Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->JAK Inhibition

Caption: Inhibition of a kinase signaling pathway.

The scaffolds derived from this compound can be further elaborated to introduce additional functionalities that can enhance potency, selectivity, and pharmacokinetic properties. The cyclopropylmethoxy group itself can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitor scaffolds. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of new and effective targeted therapies. The ability to rapidly and efficiently generate diverse libraries of compounds from this starting material makes it an important tool in the ongoing quest for next-generation kinase inhibitors.

References

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  • Buchwald–Hartwig amination - Grokipedia. Available from: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. Available from: [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - NIH. Available from: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PubMed Central. Available from: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions - ACS Publications. Available from: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed. Available from: [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. Available from: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available from: [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds - Google Patents.
  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. - Scite.ai. Available from: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4-(cyclopropylmethoxy)pyridine in Synthesis

The pyridyl scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. The specific building block, this compound, offers medicinal chemists a valuable starting point for rapid library synthesis and lead optimization. Its structure combines a synthetically versatile bromine handle at the 3-position with a cyclopropylmethoxy group at the 4-position. The latter is often employed to enhance metabolic stability, improve physicochemical properties, and explore new binding interactions.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides detailed protocols and expert insights for leveraging this powerful technology to derivatize this compound, unlocking its potential for the discovery of novel chemical entities.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle that typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and is facilitated by electron-rich, sterically demanding ligands.[5][6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced. In Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[7] In Heck coupling, an alkene coordinates to the palladium and inserts into the Pd-C bond.[4]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent are interdependent variables that must be carefully selected to ensure high conversion and yield.[8]

Experimental Workflow: A General Overview

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere. Adherence to these steps is crucial for achieving reproducible results, as many Pd(0) species and phosphine ligands are sensitive to oxygen.[9]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification start Flame-dry Schlenk flask and stir bar add_solids Add Substrate, Coupling Partner, Base, Pd Precursor, and Ligand start->add_solids evac_backfill Evacuate and backfill with N₂ or Ar (3x) add_solids->evac_backfill add_solvent Add degassed solvent via syringe evac_backfill->add_solvent heat Heat to desired temperature with stirring add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction and perform aqueous workup cool->quench purify Purify by column chromatography quench->purify end Characterize final product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl or vinyl-aryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[10][11]

Catalytic Cycle

The reaction proceeds via the canonical catalytic cycle, where a base is required to activate the organoboron reagent to facilitate transmetalation.[7][12]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90–100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(cyclopropylmethoxy)-3-phenylpyridine.[9]

Data and Expert Insights
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90
3Thiophene-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80

Causality Behind Choices:

  • Ligand Selection: For electron-rich pyridyl halides, sterically hindered and highly electron-donating biaryl monophosphine ligands like SPhos and XPhos are often superior.[13] They promote the challenging oxidative addition step and facilitate the final reductive elimination, increasing reaction rates and yields.[13][14]

  • Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[12] These bases are generally preferred over organic amines for Suzuki couplings.

  • Solvent: A mixture of an organic solvent (dioxane, toluene, THF) and water is common. Water helps to dissolve the inorganic base and the boronate intermediate, accelerating the transmetalation step.[15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, providing access to a vast array of arylamines that are central to pharmaceutical design.[16][17]

Catalytic Cycle

This cycle shares the oxidative addition and reductive elimination steps with the Suzuki coupling, but the key intermediate is a palladium-amido complex formed after the amine coordinates and is deprotonated by a strong base.[16][18]

G pd0 Pd(0)L pd2_complex R¹-Pd(II)L-Br pd0->pd2_complex Oxidative Addition (R¹-Br) amido_complex R¹-Pd(II)L-NR²R³ pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR²R³ + Base) amido_complex->pd0 Reductive Elimination (R¹-NR²R³)

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Coupling with Morpholine

This protocol is representative for coupling secondary cyclic amines.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube with a magnetic stir bar.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to allow for the formation of the active catalyst complex.

  • In a separate flask, add this compound and NaOtBu.

  • Transfer the catalyst solution via cannula or syringe to the flask containing the substrate and base.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Completion is often observed within 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[9]

Data and Expert Insights
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene110
2PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane100
3AnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Toluene100

Causality Behind Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is the state-of-the-art for C-N coupling.[18][19] These ligands accelerate the reductive elimination step, which is often rate-limiting, and suppress side reactions like β-hydride elimination.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is the most common choice for this purpose.[17] For less basic amines like anilines, a weaker base like K₃PO₄ may suffice.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard, as they have good solubility for the organometallic intermediates and are stable at the high temperatures often required.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating arylalkyne and enyne structures.[20][21] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[22]

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to those seen before. The copper cycle serves to activate the terminal alkyne, forming a copper(I) acetylide intermediate that is highly reactive towards transmetalation with the palladium(II) complex.[20]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_complex Transfers Acetylide alkyne H-C≡CR² cu_acetylide->alkyne Protonolysis alkyne->cu_acetylide + Cu(I), Base

Caption: Interconnected cycles of the Sonogashira coupling.

Protocol: Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent (THF) followed by the amine base (Et₃N).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. The reaction is often complete within 2-6 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Data and Expert Insights
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃N (2)THFRT
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DIPEA (2.5)DMF60
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (1)Et₃N (2)Acetonitrile50

Causality Behind Choices:

  • Dual Catalysis: The synergy between palladium and copper is key. While palladium drives the main cross-coupling cycle, copper(I) dramatically increases the rate of alkyne activation, allowing the reaction to proceed under much milder conditions than would otherwise be possible.[20][22]

  • Base: The amine base (e.g., Et₃N) serves two purposes: it neutralizes the HBr formed during the reaction and facilitates the deprotonation of the terminal alkyne to form the copper acetylide.[21]

  • Copper-Free Variants: While the classic Sonogashira reaction is highly effective, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free protocols. These typically require more sophisticated ligands and may need higher temperatures but are an important alternative.[10]

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • BenchChem. (n.d.).
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Powers, D. C., & Ritter, T. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 44(8), 601–611.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • TCI Chemicals. (n.d.).
  • Papp, A., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • Ananikov, V. P. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Newman, S. G., & Willis, M. C. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(40), 15891–15908.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Fisher Scientific. (n.d.).
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

synthesis of bioactive molecules from 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Molecule Research

I am now initiating focused Google searches to build a thorough understanding of synthesizing bioactive molecules from 3-Bromo-4-(cyclopropylmethoxy)pyridine. I'll concentrate on relevant reaction schemes and catalytic processes to uncover key information for this undertaking.

Synthesizing Bioactive Molecules

I'm now starting a more structured approach. I'll analyze search results to identify synthetic transformations and target molecules. I'm focusing on methodologies and yields. Afterward, I will create the application note and build workflows. I will also make detailed experimental protocols to show the key synthetic processes. I'll make tables to present yields and relevant data.

Analyzing Search Results Now

I'm now starting a more structured approach. I'm focusing on analyzing search results to identify synthetic transformations and target molecules, while paying attention to methodologies, reaction conditions, and yields. Then, I will focus on structuring the application note. I will create a logical flow. I will begin by the introduction of the starting material to its applications. I will draft the core content, detailing the synthetic pathways with citations. Next, I'll design diagrams to visually represent the workflows. After that, I will develop step-by-step experimental protocols with tables to summarize important data. Lastly, I will compile a "References" section.

The Strategic Utility of 3-Bromo-4-(cyclopropylmethoxy)pyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Pyridine Intermediate

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to engage in critical biological interactions and fine-tune the pharmacokinetic properties of therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 3-Bromo-4-(cyclopropylmethoxy)pyridine has emerged as a particularly valuable intermediate. Its unique structural amalgamation—a reactive bromine atom poised for cross-coupling reactions, a nitrogen atom that modulates solubility and serves as a hydrogen bond acceptor, and a cyclopropylmethoxy group known to enhance metabolic stability and potency—renders it a highly sought-after building block for complex pharmaceutical targets.[3][4]

This technical guide provides an in-depth exploration of this compound, offering detailed synthetic protocols, application notes for its use in the synthesis of advanced pharmaceutical agents, and a discussion of its role in the development of targeted therapies. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both practical, actionable protocols and a deeper understanding of the chemical principles that underscore its utility.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1357095-18-1[5]
Molecular Formula C₉H₁₀BrNO[5]
Molecular Weight 228.09 g/mol [5]
Appearance Not specified, likely a solid or oil
Storage 2-8°C, sealed in a dry environment[5]
Solubility Expected to be soluble in common organic solvents
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[6]

Note: A full Safety Data Sheet (SDS) should always be consulted prior to handling this chemical.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound involves the O-alkylation of 3-bromo-4-hydroxypyridine with (bromomethyl)cyclopropane. This Williamson ether synthesis is a robust and scalable method for forging the critical ether linkage.

Reaction Scheme:

Synthesis_of_3_Bromo_4_cyclopropylmethoxy_pyridine reactant1 3-Bromo-4-hydroxypyridine reaction_arrow reactant1->reaction_arrow reactant2 (Bromomethyl)cyclopropane reactant2->reaction_arrow base K₂CO₃ base->reaction_arrow Base solvent DMF solvent->reaction_arrow Solvent, 60 °C product This compound + + +->reaction_arrow reaction_arrow->product

Caption: Synthetic route to this compound.

Protocol 1: O-Alkylation of 3-bromo-4-hydroxypyridine

Rationale: This protocol employs a strong base (potassium carbonate) to deprotonate the hydroxyl group of 3-bromo-4-hydroxypyridine, forming a nucleophilic phenoxide. This nucleophile then displaces the bromide from (bromomethyl)cyclopropane in an SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the rate of the SN2 reaction. A moderate temperature of 60 °C is used to ensure a reasonable reaction rate without promoting side reactions.

Materials:

  • 3-bromo-4-hydroxypyridine (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)[4]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxypyridine and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of this compound.

Application in Pharmaceutical Synthesis: A Key Intermediate for PDE4 Inhibitors

This compound is an ideal precursor for the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors.[3][7] The bromine atom at the 3-position is perfectly situated for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a variety of aryl or heteroaryl groups, a common feature in many PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[8] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators.[8]

PDE4_Signaling_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_stimuli->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes CREB CREB (phosphorylated) PKA->CREB activates Anti_inflammatory_genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_genes promotes Inflammatory_response Suppression of Inflammatory Response Anti_inflammatory_genes->Inflammatory_response PDE4_Inhibitor PDE4 Inhibitor (e.g., Piclamilast analog) PDE4_Inhibitor->PDE4 inhibits

Caption: Mechanism of action of PDE4 inhibitors.

Synthetic Workflow for a Piclamilast Analog

While the known synthesis of the specific PDE4 inhibitor Piclamilast does not start from this compound, a structurally analogous and potent inhibitor can be readily synthesized from this intermediate. The following workflow outlines a Suzuki coupling reaction to construct the core biaryl structure.

Synthetic_Workflow start This compound reaction_arrow reaction_arrow start->reaction_arrow boronic_acid Aryl Boronic Acid Derivative boronic_acid->reaction_arrow pd_catalyst Pd(PPh₃)₄, K₂CO₃ pd_catalyst->reaction_arrow solvent Toluene/H₂O, 90 °C solvent->reaction_arrow product PDE4 Inhibitor Analog + + +->reaction_arrow reaction_arrow->product

Caption: Suzuki coupling for the synthesis of a PDE4 inhibitor analog.

Protocol 2: Suzuki Coupling for the Synthesis of a Biaryl PDE4 Inhibitor Analog

Rationale: The Suzuki coupling is a powerful and versatile cross-coupling reaction for the formation of C-C bonds. In this protocol, the bromine atom of this compound is coupled with an aryl boronic acid derivative in the presence of a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. Potassium carbonate serves as the base to activate the boronic acid, and a two-phase solvent system of toluene and water is employed to facilitate the reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid derivative (e.g., 4-carboxyphenylboronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, the aryl boronic acid derivative, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final PDE4 inhibitor analog.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical MethodExpected Results for this compound
¹H NMR Signals corresponding to the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the ether linkage. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all nine unique carbon atoms in the molecule, including the carbons of the pyridine ring, the cyclopropyl group, and the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (m/z for C₉H₁₀BrNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Conclusion: An Enabling Intermediate for Drug Discovery

This compound stands as a testament to the power of strategic molecular design in pharmaceutical intermediates. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile and powerful tool for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this intermediate in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics for a range of diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety.
  • Pharma-synthesis database. (n.d.). Piclamilast, RPR-73401, RP-73401. Retrieved from [Link]

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of novel catecholopyrimidine based PDE4 inhibitor for the treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 255, 115374.
  • MDPI. (2023). PDE4 Inhibitors. In Encyclopedia. Retrieved from [Link]

  • Kim, Y., et al. (2018). Design, synthesis, and biological evaluation of novel catecholopyrimidine based PDE4 inhibitor for the treatment of atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 28(4), 695-700.
  • Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (n.d.). WO2013049559A1 - Pyridine derivatives.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of platelet aggregation inhibitor - 5-hydroxymethyl-3-(3-pyridyl)isoxazole with chromogenic tracer. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethylcyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-Alkoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-4-alkoxypyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent electronic properties and coordinating ability of the substituted pyridine core present unique challenges. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you achieve robust, high-yielding, and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the 3-bromo-4-alkoxypyridine starting material. What is the most likely cause?

Answer: This is the most common issue and typically points to a slow or inhibited oxidative addition step, which is the initial insertion of the Pd(0) catalyst into the carbon-bromine bond.

  • Root Cause Analysis: The 4-alkoxy group is strongly electron-donating, increasing the electron density on the pyridine ring. This strengthens the C-Br bond, making it less susceptible to cleavage by the palladium catalyst. Furthermore, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, forming an off-cycle, inactive complex that effectively sequesters the catalyst.[1]

  • Immediate Corrective Actions:

    • Upgrade Your Ligand: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich phosphine ligands that accelerate oxidative addition. Buchwald-type biarylphosphine ligands are the industry standard for this challenge.

    • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4 type) generate the active Pd(0) species more reliably and under milder conditions than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

    • Ensure Rigorous Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed (at least 3-4 freeze-pump-thaw cycles or 30-45 minutes of argon sparging) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[2][4]

Catalyst / Ligand SystemRecommendation LevelRationale
Pd(PPh₃)₄Not RecommendedOften too slow for this electron-rich substrate.
Pd(dppf)Cl₂Good Starting PointA versatile and robust catalyst, but may require higher temperatures.[5][6]
Pd₂(dba)₃ + XPhos/SPhos Highly Recommended Bulky, electron-rich ligands that excel at coupling electron-rich halides.[2][7]
XPhos Pd G3/G4Optimal Choice State-of-the-art pre-catalyst for generating the active species reliably.[3]

Question 2: I am observing a significant amount of 4-alkoxypyridine as a byproduct. How do I prevent this dehalogenation?

Answer: The formation of 4-alkoxypyridine is a result of protodehalogenation , a common side reaction where the bromine atom is replaced by a hydrogen atom.[8]

  • Root Cause Analysis: This side reaction becomes competitive when the desired catalytic cycle is slow. If the palladium catalyst sits in its oxidative addition state for too long without proceeding to transmetalation, it can react with trace water, solvent impurities, or even the base to undergo pathways that lead to dehalogenation.[1]

  • Immediate Corrective Actions:

    • Accelerate the Catalytic Cycle: The most effective solution is to speed up the productive Suzuki coupling. Employ the more active catalyst systems mentioned in Question 1 (e.g., Buchwald ligands). A faster turnover rate for the desired reaction will outcompete the dehalogenation pathway.

    • Choice of Base and Solvent: Ensure you are using a high-purity base. In some cases, switching from a carbonate base to a phosphate base (e.g., K₃PO₄) can minimize this side reaction.[2] Ensure solvents are anhydrous if the protocol calls for it, as water can sometimes be a proton source for this pathway.

Question 3: My reaction is producing a symmetrical biaryl from the homocoupling of my boronic acid/ester. What is happening?

Answer: Boronic acid homocoupling is another side reaction often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[8]

  • Root Cause Analysis: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that couples two molecules of the boronic acid. It can also occur if the initial reduction of a Pd(II) source to Pd(0) is inefficient.

  • Immediate Corrective Actions:

    • Improve Degassing: This is almost always an issue of inadequate removal of dissolved oxygen. Re-evaluate your degassing technique. Freeze-pump-thaw is generally more effective than sparging for complete oxygen removal.

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ to minimize the amount of initial Pd(II) present, although this still requires an activating ligand. Using a palladacycle pre-catalyst is often the most robust solution.

Question 4: The reaction starts well (monitored by TLC/LCMS) but stalls before reaching completion. Why?

Answer: Reaction stalling suggests catalyst deactivation or degradation of one of the coupling partners over time.

  • Root Cause Analysis:

    • Catalyst Inhibition: As mentioned, the pyridine nitrogen can bind to the palladium, leading to catalyst deactivation over the course of the reaction.[1]

    • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be unstable under basic reaction conditions and degrade by having their C-B bond cleaved and replaced with a C-H bond.[2][9][10]

  • Immediate Corrective Actions:

    • Switch to a Boronate Ester: The best way to combat protodeboronation is to replace the boronic acid with a more stable pinacol boronate ester or an MIDA boronate ester . These are significantly more robust under typical Suzuki conditions and release the boronic acid slowly in situ.[2][9][11]

    • Re-evaluate Base Choice: A very strong base can sometimes accelerate boronic acid decomposition. If using a strong base like Cs₂CO₃, consider switching to the slightly milder K₃PO₄ or K₂CO₃.

Below is a decision-making workflow for troubleshooting these common issues.

G start Reaction Failure q1 Low / No Conversion? start->q1 Yes q2 Dehalogenation Side Product? start->q2 No sol1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Use Palladacycle Pre-catalyst q1->sol1 q2->q1 Yes q3 Homocoupling Side Product? q2->q3 No sol2 Accelerate Productive Coupling (see Ligand Choice) Check Base/Solvent Purity q2->sol2 q3->q2 Yes q4 Reaction Stalls? q3->q4 No sol3 Improve Degassing Protocol (Freeze-Pump-Thaw) Use Pd(0) Source or Pre-catalyst q3->sol3 q4->q3 Yes sol4 Switch to Boronate Ester (Pinacol or MIDA) Re-evaluate Base Strength q4->sol4

Caption: Troubleshooting workflow for Suzuki coupling of 3-bromo-4-alkoxypyridines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling, and how do I select the right one?

The base is essential for the transmetalation step. It reacts with the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate). This increases the electron density on the organic group, facilitating its transfer from boron to the palladium center.[12][13][14] For 3-bromo-4-alkoxypyridines, inorganic bases are preferred.

BaseCommon Use CasePros / Cons
K₃PO₄ General, robust choiceOften provides a good balance of reactivity and functional group tolerance.[2]
K₂CO₃ / Na₂CO₃ Standard conditionsWidely used, cost-effective. May be less effective for challenging substrates.
Cs₂CO₃ For difficult couplingsMore soluble and often more reactive, but also more expensive and strongly basic.
KF For base-sensitive groupsMild base, useful if other functional groups are labile.[12]

Q2: When is it necessary to use a boronate ester instead of a boronic acid?

While boronic acids are the classic coupling partner, boronate esters (especially pinacol esters) should be your default choice for complex or heteroaromatic substrates.

  • Stability: Boronic acids are prone to decomposition via two main pathways: protodeboronation (loss of the boron group) and formation of inactive trimeric anhydrides (boroxines).[9][10] Pinacol esters are significantly more stable to both of these pathways, leading to more reproducible results.[11]

  • Purification: Boronate esters are generally less polar and more crystalline, making them easier to purify by standard column chromatography compared to the often highly polar and water-soluble boronic acids.

Q3: Can you illustrate the complete catalytic cycle for this reaction?

Certainly. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pd_oxid L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) pd0->pd_oxid Oxidative Addition pd_trans L₂Pd(II)(Ar¹)(Ar²) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_trans->product ar1x Ar¹-X (3-bromo-4-alkoxypyridine) ar1x->pd_oxid boron Ar²-B(OR)₂ (Boronate Ester) boron->pd_trans base Base (e.g., K₃PO₄) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol is a robust starting point for initial screening.

  • Reagent Setup: To a dry reaction vial, add 3-bromo-4-alkoxypyridine (1.0 equiv.), the arylboronic acid or pinacol boronate ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the corresponding ligand if not using a pre-catalyst (e.g., XPhos, 4.4 mol %).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a substrate concentration of approximately 0.1 M.[15]

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for Challenging Substrates

This protocol incorporates best practices for particularly difficult or low-yielding couplings.

  • Reagent Setup: In a glovebox or under a strong counterflow of argon, add 3-bromo-4-alkoxypyridine (1.0 equiv.), the arylboronate pinacol ester (1.5 equiv.), and anhydrous, finely powdered Cs₂CO₃ (3.0 equiv.) to an oven-dried flask.

  • Catalyst Addition: Add a highly active pre-catalyst (e.g., RuPhos Pd G4, 1-2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene or CPME (cyclopentyl methyl ether) to achieve a 0.1 M concentration.

  • Reaction: Heat the reaction to 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

References
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Sonogashira coupling reactions involving pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving clean and high-yielding couplings with this important heterocyclic motif. Pyridines, while versatile, introduce a unique set of potential side reactions due to the coordinating nature of the nitrogen atom. This resource provides in-depth, field-proven insights and practical troubleshooting strategies to help you overcome these hurdles.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered side reactions in the Sonogashira coupling of pyridines. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing step-by-step protocols for mitigation.

Issue 1: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Q: My reaction is producing a substantial amount of a diyne byproduct, and my starting alkyne is being consumed faster than the halopyridine. What is causing this, and how can I prevent it?

A: This is a classic case of Glaser or Hay coupling, an oxidative homocoupling of terminal alkynes.[1][2][3] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] The pyridine nitrogen can also exacerbate this issue by complexing with the copper, potentially altering its catalytic activity and promoting the homocoupling pathway.

Causality and Mitigation Strategies:
  • Oxygen Contamination: The primary culprit is often dissolved oxygen in your reaction mixture.

    • Protocol: Rigorously degas all solvents and reagents. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for an extended period can suffice. Maintain a positive pressure of inert gas throughout the reaction. Some studies have even shown that using a dilute hydrogen atmosphere can significantly reduce homocoupling.[3][4]

  • Copper Catalyst Activity: The presence of copper(I) is essential for the traditional Sonogashira mechanism but is also the key catalyst for Glaser coupling.[1][2]

    • Protocol 1: Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][5][6] This approach often requires more specialized ligands and potentially higher reaction temperatures, but it completely circumvents the primary pathway for alkyne dimerization.[1][5]

    • Protocol 2: Slow Addition of Alkyne: If a copper-catalyzed system is necessary, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the second-order homocoupling reaction relative to the cross-coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Halopyridine
  • To a dry Schlenk flask, add the halopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) if required.[5][7]

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.[5][7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black, and the reaction stalls. What is happening to my catalyst?

A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[8] This deactivation prevents the catalytic cycle from proceeding, leading to low or no product yield. Several factors can contribute to this, especially when working with pyridines.

Causality and Mitigation Strategies:
  • Ligand Dissociation/Oxidation: The phosphine ligands that stabilize the Pd(0) center can dissociate or be oxidized, leaving the palladium atoms vulnerable to aggregation. Pyridine itself can act as a ligand, potentially displacing the desired phosphine ligands and altering the catalyst's stability.[1][9]

    • Protocol: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[5][10] These ligands form more stable complexes with palladium and can promote the desired cross-coupling over catalyst decomposition.[5]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[5]

    • Protocol: Run the reaction at the lowest effective temperature. While aryl bromides often require heating, it's crucial to find a balance where the reaction proceeds without significant catalyst degradation.[5]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue in some systems.[8][11]

    • Protocol: Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective, but in some cases, nonpolar solvents like toluene may improve catalyst stability.[5]

Issue 3: Low Reactivity and Stalled Reactions with Chloro- or Bromo-pyridines

Q: I'm using a 2-bromopyridine or 2-chloropyridine, and the reaction is either very slow or doesn't go to completion. Why is this, and how can I improve the conversion?

A: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling, following the general trend: I > OTf > Br > Cl.[8][12] Chloro- and bromo-pyridines are less reactive than their iodo- counterparts, making the oxidative addition step of the catalytic cycle the rate-limiting step.[1] The position of the halogen on the pyridine ring also plays a significant role; electron-deficient pyridines generally react more smoothly.[9]

Causality and Mitigation Strategies:
  • Inefficient Oxidative Addition: The C-Br and C-Cl bonds are stronger than the C-I bond, requiring more energy to break and for the palladium to insert.

    • Protocol 1: Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand that can facilitate the oxidative addition step. Ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are excellent choices.[5][10] N-heterocyclic carbene (NHC) ligands are also highly effective for less reactive aryl halides.[10]

    • Protocol 2: Increase Reaction Temperature: For bromo- and especially chloro-pyridines, higher temperatures are often necessary to drive the reaction forward.[5][13] Consider using a high-boiling solvent like DMF or dioxane in a sealed tube to safely reach temperatures above 100 °C.

  • Pyridine N-Oxide Formation: In some cases, side reactions involving the pyridine nitrogen can occur. One possibility, though less common under standard Sonogashira conditions, is oxidation to the N-oxide, which would alter the electronic properties of the substrate.

    • Protocol: Ensure strictly anaerobic conditions to prevent any potential oxidation.

Recommended Catalyst/Ligand Combinations for Challenging Pyridines
Aryl HalidePalladium Pre-catalystLigandBaseSolventTemperature (°C)
2-ChloropyridinePd₂(dba)₃XPhos or SPhosCs₂CO₃ or K₃PO₄Dioxane or Toluene100-120
3-BromopyridinePd(PPh₃)₂Cl₂P(t-Bu)₃Et₃N or DIPADMF or THF80-100
4-IodopyridinePd(PPh₃)₄None neededEt₃NTHFRoom Temp - 60
Issue 4: Dehalogenation or Hydrogenation Side Reactions

Q: I am observing a byproduct where the halogen on my pyridine has been replaced by a hydrogen atom. What is causing this dehalogenation?

A: Dehalogenation, or more accurately, a simultaneous dehalogenation and hydrogenation (DHH), is a known side reaction in Sonogashira couplings, particularly with highly halogenated or sterically hindered substrates.[14] This process involves the substitution of a halogen atom with a hydrogen atom from a source within the reaction mixture.

Causality and Mitigation Strategies:
  • Mechanism: The proposed mechanism often involves the oxidative addition of the palladium catalyst to the aryl halide, followed by a competing pathway to reductive elimination of the desired product. This competing pathway can involve protonolysis of the Ar-Pd-X intermediate, where a proton source (such as the amine base or trace water) cleaves the bond, leading to the dehalogenated arene.

  • Steric Hindrance: This side reaction is more prevalent when either the alkyne or the aryl halide is sterically bulky, which can hinder the transmetalation or reductive elimination steps, allowing more time for the dehalogenation pathway to occur.[14]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the extent of dehalogenation.[14]

    • Protocol: If dehalogenation is a significant issue, consider screening different palladium catalysts and ligands. A less bulky ligand might be beneficial if steric hindrance is the primary driver. Additionally, carefully controlling the reaction temperature and using a rigorously dried, non-protic solvent and a non-coordinating base may help to suppress this side reaction.

II. Frequently Asked Questions (FAQs)

Q1: Can I run a Sonogashira coupling on a pyridine N-oxide?

A1: Yes, it is possible, but the N-oxide group significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide is a strong electron-withdrawing group, which can make the halopyridine more susceptible to nucleophilic attack.[15] You may need to re-optimize the reaction conditions, as the standard protocols for halopyridines may not be directly transferable.

Q2: My pyridine substrate has other functional groups. Will they interfere with the reaction?

A2: The Sonogashira coupling is known for its excellent functional group tolerance.[12] However, groups that can coordinate to the palladium or copper catalyst, such as amino or thiol groups, may require protection or the use of specific ligands to prevent catalyst inhibition. For example, 2-amino-3-bromopyridines have been successfully coupled under optimized conditions.[16][17]

Q3: What is the best way to purify my alkynyl-pyridine product away from the homocoupled byproduct?

A3: Column chromatography on silica gel is the most common and effective method for separating the desired cross-coupled product from the diyne homocoupling byproduct.[7] The polarity difference between the two compounds is usually sufficient for good separation.

Q4: Is it always necessary to use an amine as the base?

A4: While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used, especially in copper-free systems.[5][9] The choice of base can be crucial and may need to be optimized for your specific substrate.[5]

III. Visualizing the Process

Diagram 1: The Catalytic Cycles and a Key Side Reaction

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Side Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_alkyne Ar-Pd(II)(C≡CR)L₂ Trans->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne + H-C≡CR + Base Alkyne_H H-C≡CR Base Base Cu_alkyne->Trans To Pd Cycle Glaser Glaser Homocoupling Cu_alkyne->Glaser O₂ Diyne R-C≡C-C≡C-R Glaser->Diyne

Caption: Sonogashira catalytic cycles and the competing Glaser side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Check_Pd_Black Palladium Black Precipitate? Check_Homocoupling->Check_Pd_Black No Go_Cu_Free Switch to Copper-Free Protocol Check_Homocoupling->Go_Cu_Free Yes Check_Reactivity Using Bromo/Chloro-pyridine? Check_Pd_Black->Check_Reactivity No Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Pd_Black->Change_Ligand Yes Active_Catalyst Use More Active Catalyst/Ligand System Check_Reactivity->Active_Catalyst Yes Slow_Addition Slow Addition of Alkyne Go_Cu_Free->Slow_Addition Degas Improve Degassing Technique Go_Cu_Free->Degas Lower_Temp Lower Reaction Temperature Change_Ligand->Lower_Temp Screen_Solvent Screen Solvents (e.g., Toluene, DMF) Change_Ligand->Screen_Solvent Increase_Temp Increase Reaction Temperature Active_Catalyst->Increase_Temp

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

IV. References

  • Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiY_1RzXrcnnWyG4V_yRsGXBqeW7DsiKCcxfrq4B6xQgSUso0S6-Fjm-PJGAs8CsIErMXu4PR9HoiS15jFh7VIrsueeH-jRLbhO-GkzJploJq9P43_JVliPQ6NDwnY3OKtutLJ3s_yKSZCLntIzoiewKhvb0cLCf_I8tGIVMgpxJiX76Dtod-e50TWNL2pQpxX7wPoodgvM9WiTHg=]

  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Sonogashira_Coupling]

  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm6DIae6Tf3c-K8v1s2NvthmX1SUNaclEeOkxqmUUzdt8XMsN2W9CmNvax9pvZvLqVZY2TzTM4ATXtB9lUM2xkjUrSm8dSt1Daqw_DjHmvPkNUmZogii44oyKfFWOSQiD0rWwDOT6Ks5RkKXux8ZDOVHvSjWEZ9XtSZ-RN2OQGw_ObM4vA1BNrsn8Y1j9wAmCTLM-EWloN4k4bWngKeloA8PbEgBEQ61fpx7DKL27EbVLsxuhjvrE93q3LRWA=]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]

  • D'Souza, D. M., & Müller, T. J. (2007). The Sonogashira coupling reaction: a personal account. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781847551576-00096/978-1-84755-157-6]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [URL: https://pubs.acs.org/doi/10.1021/ol034522a]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00936a]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [URL: https://www.scirp.org/journal/paperinformation.aspx?paperid=77626]

  • Copper-free Sonogashira coupling. The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [URL: https://www.researchgate.net/publication/9020967_Sonogashira_Coupling_Reaction_with_Diminished_Homocoupling]

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. [URL: https://www.benchchem.com/formulation/troubleshooting-low-reactivity-in-sonogashira-coupling-reactions]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(76), 72091-72119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5056417/]

  • Sonogashira Coupling. YouTube. [URL: https://www.youtube.com/watch?v=4eFhBFpxDQY]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [URL: https://www.researchgate.net/publication/51084221_Recent_Advances_in_Sonogashira_Reactions]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3853–3858. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01158]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318461019_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]

  • Sonogashira troubleshooting help needed. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/i5c6h0/sonogashira_troubleshooting_help_needed/]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c05191]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/eozh3c/struggling_to_make_a_sonogashira_coupling/]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/233989379_Recent_Advances_in_Sonogashira_Reactions]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol034522a]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005391/]

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Technical Support Center: Purification of 3-Bromo-4-(cyclopropylmethoxy)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3-Bromo-4-(cyclopropylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I've completed my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What is a general work-up procedure before purification?

A general work-up for palladium-catalyzed cross-coupling reactions aims to remove the bulk of inorganic salts, the catalyst, and polar impurities. A typical procedure involves:

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene. This ensures that your product is fully dissolved in the organic phase.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine. This step removes water-soluble byproducts and salts. For reactions involving basic products like amines, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, followed by basification and re-extraction into an organic solvent. Conversely, for acidic products, a basic wash (e.g., saturated sodium bicarbonate) can be employed.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product is now ready for purification.[1]

Q2: My pyridine-containing product is streaking on the silica gel column. How can I improve the chromatography?

Streaking of basic compounds like pyridines on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, non-specific binding.[2] To mitigate this:

  • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile amine base, such as triethylamine (Et₃N) or pyridine, into your eluent system (e.g., hexane/ethyl acetate).[3] This neutralizes the acidic silanol groups on the silica, preventing your product from tailing.[2]

  • Use Neutralized Silica: You can prepare a slurry of silica gel in your chosen eluent containing triethylamine, then pack the column with this mixture. This pre-treats the stationary phase.[3][4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica, such as an amine-functionalized silica column.[2][4]

Q3: I am having trouble crystallizing my product. What are some common reasons and solutions?

Crystallization failure is often due to issues with supersaturation, the choice of solvent, or the presence of impurities. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small, pure crystal of your product, add it to the cooled, supersaturated solution to initiate crystallization.

  • Optimize Solvent System:

    • Too Much Solvent: If the solution is too dilute, your product will remain dissolved. Try evaporating some of the solvent to increase the concentration and then cool again.

    • Two-Solvent System: If a single solvent is not effective, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.[4]

  • "Oiling Out": If your product separates as an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]

Troubleshooting Guide for Specific Reactions

This section provides detailed guidance for purifying products from common reactions involving this compound.

Suzuki-Miyaura Coupling

Expected Product: 3-Aryl-4-(cyclopropylmethoxy)pyridine

Common Purification Issues & Solutions:

Problem Potential Cause Troubleshooting & Purification Strategy
Product contaminated with a non-polar impurity that has a similar Rf. This is often the homocoupled biaryl byproduct from the boronic acid.Optimize Reaction: Ensure rigorous exclusion of oxygen from the reaction, as this can promote homocoupling.[5] Purification: Careful column chromatography with a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve the product from the homocoupled byproduct.
Presence of starting material (this compound) in the final product. Incomplete reaction.Purification: The starting material is typically less polar than the coupled product. Column chromatography should provide good separation.
Product contaminated with palladium residues (appears as a black or grey solid). Inefficient removal of the palladium catalyst during work-up.Work-up: After the reaction, filter the cooled mixture through a pad of Celite® before the aqueous work-up. Palladium Scavenging: If palladium persists, consider washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium bisulfite, which can complex with residual palladium.[6]
Formation of 4-(cyclopropylmethoxy)pyridine (dehalogenated byproduct). Protodeboronation of the boronic acid followed by coupling, or direct dehalogenation of the starting material.Optimize Reaction: Use anhydrous solvents and reagents to minimize protodeboronation. Purification: This byproduct is more volatile and less polar than the desired product and can usually be separated by column chromatography.

Experimental Protocol: Purification of a 3-Aryl-4-(cyclopropylmethoxy)pyridine

  • Work-up: Following the general work-up procedure, the crude product is obtained as a residue.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system, for example, a gradient of 5% to 30% ethyl acetate in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

  • Recrystallization (Optional):

    • If further purification is needed, dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Buchwald-Hartwig Amination

Expected Product: N-Aryl/Alkyl-4-(cyclopropylmethoxy)pyridin-3-amine

Common Purification Issues & Solutions:

Problem Potential Cause Troubleshooting & Purification Strategy
Significant tailing of the product on the silica gel column. The basic nitrogen of the pyridine and the product amine interact strongly with the acidic silica.Purification: Use an eluent system containing a small amount of triethylamine (0.1-1%).[3] Alternatively, use neutral alumina or an amine-functionalized silica column for chromatography.[2]
Presence of a byproduct with a mass corresponding to the starting material minus bromine. Hydrodehalogenation of the this compound is a common side reaction in Buchwald-Hartwig aminations.[5]Purification: The dehalogenated byproduct is less polar than the desired amine product and can typically be separated by column chromatography.
Difficulty removing the phosphine ligand or its oxide. These are common impurities from the catalyst system.Work-up: A dilute acid wash can sometimes help by protonating the desired amine product and extracting it into the aqueous phase, leaving the less basic phosphine impurities in the organic layer. The aqueous layer is then basified and re-extracted. Purification: Column chromatography with a carefully chosen solvent system is generally effective.

Experimental Protocol: Purification of an N-Aryl-4-(cyclopropylmethoxy)pyridin-3-amine

  • Work-up: After completion, cool the reaction, dilute with toluene or diethyl ether, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7] Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Column Chromatography:

    • Prepare a silica gel column and equilibrate with a hexane/ethyl acetate eluent system containing 0.5% triethylamine.

    • Load the crude product and elute with a gradient of ethyl acetate in hexanes (still containing 0.5% triethylamine).

    • Combine pure fractions and concentrate to yield the purified amine.

  • Recrystallization (if the product is a solid):

    • Dissolve the purified amine in a minimal amount of a hot solvent mixture such as pentane/diethyl ether.[7]

    • Allow to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with cold pentane, and dry.

Visualization of Purification Workflows

Purification_Workflow General Purification Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Wash with H2O/Brine) Start->Workup Concentration Concentrate under Reduced Pressure Workup->Concentration Crude_Product Crude Product Concentration->Crude_Product Column Column Chromatography (Silica Gel or Alumina) Crude_Product->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine Pure_Product Pure Product Combine->Pure_Product If sufficiently pure Recrystallization Recrystallization (Optional) Combine->Recrystallization Recrystallization->Pure_Product Troubleshooting_Chromatography Troubleshooting Basic Amine Chromatography Start Product Streaks on Silica Gel TLC/Column Question1 Is adding a competing base to the eluent feasible? Start->Question1 Add_Base Add 0.1-1% Triethylamine or Pyridine to Eluent Question1->Add_Base Yes Question2 Is an alternative stationary phase available? Question1->Question2 No Success Improved Separation Add_Base->Success Question2->Start No, reconsider purification strategy Use_Alumina Use Neutral/Basic Alumina or Amine-Functionalized Silica Question2->Use_Alumina Yes Use_Alumina->Success

Caption: Decision tree for troubleshooting the column chromatography of basic pyridine derivatives.

References

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine.
  • BenchChem. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Google P
  • Chemistry Stack Exchange. (2021).
  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
  • BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Organic Chemistry Portal. (n.d.).
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.).
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Biotage. (2023).
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • NIH. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • ResearchGate. (2025).
  • NIH. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.

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Technical Support Center: Ligand Screening for Palladium-Catalyzed Amination of 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination, with a specific focus on the coupling of 3-bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this challenging substrate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions.

The amination of 3-bromopyridines is a crucial transformation in medicinal chemistry, as the pyridine motif is a cornerstone of many pharmaceuticals.[1][2] However, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst present unique challenges.[3][4] This guide is structured to address these specific issues head-on, providing you with the rationale behind experimental choices and empowering you to overcome common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in the palladium-catalyzed amination of 3-bromopyridines. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable steps for resolution.

Question 1: My reaction is sluggish or has stalled completely, resulting in low conversion of the 3-bromopyridine. What are the likely causes and how can I fix it?

Answer: A stalled or sluggish reaction is often the primary indicator of catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]

Root Cause Analysis & Corrective Actions:

  • Catalyst Inhibition by Pyridine Nitrogen: This is the most common culprit. The pyridine nitrogen competes with the desired amine nucleophile for coordination to the palladium center.

    • Solution 1: Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount.[3] These ligands create a sterically hindered environment around the palladium atom, which disfavors coordination of the smaller pyridine nitrogen. Furthermore, their electron-donating nature increases the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.

      • Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, RuPhos, and XPhos are excellent starting points.[3][5] For particularly challenging substrates, newer generation ligands like tBuBrettPhos may offer improved performance.[6]

    • Solution 2: Employ Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using pre-formed palladium catalysts (pre-catalysts).[3] These complexes are often more stable and provide a more consistent concentration of the active catalyst, leading to more reproducible results.[3] RuPhos-Pd-G3 and SPhos-Pd-G3 are excellent choices.[5]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Insufficient degassing of solvents and failure to maintain a strictly inert atmosphere (argon or nitrogen) will lead to catalyst oxidation and deactivation.[3]

    • Solution: Ensure all solvents are rigorously degassed using methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period. The reaction vessel should be thoroughly purged with an inert gas before adding reagents.[4]

  • Reagent and Solvent Purity: Impurities in the 3-bromopyridine, amine, or solvent can act as catalyst poisons.[3] Water, in particular, can interfere with the reaction, although in some specific cases, it has been shown to be beneficial.[7][8]

    • Solution: Use freshly purified reagents and anhydrous solvents. Ensure your amine is of high purity and the 3-bromopyridine has not degraded upon storage.

Question 2: I'm observing a significant amount of debrominated starting material (pyridine). What is causing this side reaction and how can I minimize it?

Answer: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[3] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.

Root Cause Analysis & Corrective Actions:

  • Source of Hydride: Potential hydride sources include the solvent (especially alcohols or THF), impurities in the reagents, or even the amine itself through β-hydride elimination in certain cases.[9]

    • Solution 1: Solvent Selection: Toluene and 1,4-dioxane are generally preferred solvents for Buchwald-Hartwig aminations as they are less prone to acting as hydride donors compared to ethereal solvents like THF under certain conditions.[10][11]

    • Solution 2: Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases like NaOtBu are often required for the deprotonation of the amine, they can also promote side reactions. Consider screening other bases such as LHMDS or K₃PO₄, which may offer a better balance of reactivity and selectivity.[12]

    • Solution 3: Ligand Effects: The ligand can also play a role. Bidentate phosphine ligands, such as BINAP or DPPF, can sometimes suppress β-hydride elimination, which can be a pathway leading to hydrodehalogenation.[13]

Question 3: My reaction is producing a complex mixture of byproducts, and purification is difficult. What are the likely side reactions?

Answer: Besides hydrodehalogenation, other side reactions can complicate the reaction profile. These include homocoupling of the starting materials and the formation of diarylamines.

Root Cause Analysis & Corrective Actions:

  • Homocoupling: The self-coupling of the 3-bromopyridine or the amine can occur, especially in the presence of oxygen.[4]

    • Solution: As mentioned previously, maintaining a strict inert atmosphere is crucial to minimize this side reaction.[4]

  • Diarylamine Formation: If a primary amine is used, a second amination can occur on the product, leading to the formation of a diarylamine.

    • Solution 1: Stoichiometry Control: Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to favor the formation of the desired mono-arylated product.

    • Solution 2: Ligand Choice: Bulky ligands can sterically hinder the second amination step. This is another reason why ligands like XPhos and SPhos are often effective.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose ligand for the amination of 3-bromopyridines?

There is no single "best" ligand, as the optimal choice depends on the specific amine coupling partner. However, for a general starting point, SPhos and RuPhos are excellent choices due to their steric bulk and electron-rich nature, which helps to mitigate catalyst inhibition by the pyridine nitrogen.[3][5]

Q2: Which palladium source should I use?

While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, using a palladium pre-catalyst such as SPhos-Pd-G3 or RuPhos-Pd-G3 is highly recommended for improved reproducibility and activity, especially with challenging substrates like 3-bromopyridines.[3][5]

Q3: What is the recommended base for this transformation?

NaOtBu is a commonly used strong base that is effective for a wide range of amines. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although they may require higher reaction temperatures.[4] For reactions with primary aliphatic amines, LHMDS can be a good choice.[14]

Q4: What are the best solvents for this reaction?

Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig amination reactions.[10][11] They are relatively non-coordinating and have high boiling points, allowing for a wide range of reaction temperatures. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[11]

Q5: How can I accelerate a slow reaction?

Increasing the reaction temperature is the most straightforward approach. Most Buchwald-Hartwig aminations are run between 80-110 °C.[3][15] If increasing the temperature is not feasible or does not improve the reaction rate, screening a more electron-rich and sterically bulky ligand is the next logical step.

Experimental Protocols

High-Throughput Ligand Screening Protocol

This protocol is designed for the rapid screening of multiple ligands to identify the optimal conditions for the amination of a specific 3-bromopyridine and amine combination.[16]

Materials:

  • 96-well plate with glass vials and stir bars

  • Palladium pre-catalyst stock solution (e.g., 0.02 M in toluene)

  • Ligand stock solutions (e.g., 0.04 M in toluene)

  • 3-Bromopyridine (1.0 M in toluene)

  • Amine (1.2 M in toluene)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed toluene

  • Internal standard (e.g., dodecane)

Procedure:

  • To each vial in the 96-well plate, add the base.

  • Add the palladium pre-catalyst stock solution to each vial.

  • Add the respective ligand stock solution to each designated vial.

  • Add the 3-bromopyridine stock solution.

  • Add the amine stock solution.

  • Seal the 96-well plate and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • After the desired reaction time (e.g., 16 hours), cool the plate to room temperature.

  • Add the internal standard to each vial.

  • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the yield of the desired product.

General Protocol for a Scaled-Up Reaction

Once the optimal conditions have been identified, the following general protocol can be used for a larger-scale reaction.[3]

Reaction Setup:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).

  • Add 3-bromopyridine (1.0 equiv.) to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv.).

Reaction:

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-NHR'R'')L_n OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L_n AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim Hydrodehalogenation Hydrodehalogenation (Ar-H) Deprotonation->Hydrodehalogenation Side Reaction RedElim->Pd0 Product Ar-NR'R'' RedElim->Product PyridineInhibition Pyridine Inhibition PyridineInhibition->OxAdd Inhibits CatalystDeactivation Catalyst Deactivation (e.g., Pd black) CatalystDeactivation->Pd0 Deactivates

Caption: The catalytic cycle of the Buchwald-Hartwig amination and common troubleshooting points.

Ligand Selection Guide

Ligand FamilyKey FeaturesRecommended For
Buchwald Biarylphosphines Sterically bulky and electron-rich.General purpose, good for mitigating pyridine inhibition.
(e.g., SPhos, RuPhos, XPhos)
Josiphos Ligands Ferrocene-based, chiral.Can be effective for challenging couplings and asymmetric aminations.
Bidentate Ligands Chelating, can reduce β-hydride elimination.When hydrodehalogenation is a significant issue.
(e.g., BINAP, DPPF)

References

  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
  • PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. NIH.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Journal of the American Chemical Society. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications.
  • NIH. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

Sources

Technical Support Center: Navigating the Reactivity of Cyclopropylmethoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylmethoxy-substituted pyridines. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and practical FAQs to streamline your experimental workflows. The unique electronic and steric properties of the cyclopropylmethoxy group can present distinct challenges and opportunities in the functionalization of the pyridine scaffold. Here, we dissect these influences to empower you with predictive insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Is the cyclopropylmethoxy group activating or deactivating towards electrophilic aromatic substitution (EAS) on the pyridine ring?

A1: The cyclopropylmethoxy group is generally considered to be an activating group for electrophilic aromatic substitution. This is due to the oxygen atom's lone pairs, which can donate electron density into the pyridine ring via a +R (resonance) effect. This effect outweighs the inductive electron-withdrawing (-I) effect of the oxygen. The cyclopropyl group itself has a unique electronic nature, exhibiting some π-character that can also contribute to electron donation.[1] However, it's crucial to remember that the pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards EAS compared to benzene.[2][3][4][5][6]

Q2: Where should I expect substitution to occur during electrophilic aromatic substitution on a cyclopropylmethoxy-substituted pyridine?

A2: The substitution pattern will be a result of the directing effects of both the cyclopropylmethoxy group and the ring nitrogen. The cyclopropylmethoxy group is an ortho, para-director. However, the pyridine nitrogen strongly directs meta to itself (C3 and C5).[2][5][6] The outcome will depend on the position of the cyclopropylmethoxy group. For instance, in 4-(cyclopropylmethoxy)pyridine, the activating effect of the substituent will reinforce the inherent reactivity at C3 and C5. In 2-(cyclopropylmethoxy)pyridine, you might expect a mixture of products at the C3 and C5 positions, with potential steric hindrance from the substituent influencing the ratio.

Q3: How does the cyclopropylmethoxy group affect nucleophilic aromatic substitution (SNAr) on a pyridine ring?

A3: The cyclopropylmethoxy group is an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic aromatic substitution. SNAr reactions are favored by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[7][8][9][10] If your synthesis requires an SNAr reaction, and you have a cyclopropylmethoxy-substituted pyridine, you may need to employ more forcing conditions (higher temperatures, stronger nucleophiles, or microwave irradiation) to achieve a reasonable conversion.

Q4: I'm having trouble with a Suzuki-Miyaura cross-coupling reaction involving a bromo- or chloro-pyridine substituted with a cyclopropylmethoxy group. What are the likely causes of low yield?

A4: Low yields in Suzuki-Miyaura couplings of pyridines can stem from several factors.[11] With a cyclopropylmethoxy substituent, consider the following:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.

  • Substrate Reactivity: Chloropyridines are inherently less reactive than bromopyridines due to a stronger C-Cl bond.[11] If you are using a chloropyridine, a more active catalyst system and higher temperatures will likely be necessary.

  • Protodeboronation: The basic conditions of the Suzuki coupling can lead to the decomposition of the boronic acid or ester. This can be particularly problematic with electron-rich heteroaryl boronic acids. Using milder bases like potassium carbonate or cesium carbonate can sometimes help.

Troubleshooting Guides

Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Potential CauseTroubleshooting StepsScientific Rationale
Insufficient Ring Activation 1. Convert to the Pyridine N-oxide: Oxidize the pyridine nitrogen with an agent like m-CPBA or hydrogen peroxide in acetic acid.[12][13][14][15][16] This dramatically increases the electron density at the 2- and 4-positions, making the ring much more susceptible to electrophilic attack. The N-oxide can be subsequently removed by reduction.The N-oxide introduces a dipole that pushes electron density into the ring, overcoming the inherent deactivation by the nitrogen atom.[12][13][14][15][16]
Protonation of Pyridine Nitrogen 2. Use Non-acidic or Less Acidic Conditions: For reactions like halogenation, avoid strong Lewis acids if possible. Consider using NBS or NCS with a radical initiator if applicable.Strong acids will protonate the basic pyridine nitrogen, creating a pyridinium ion which is even more strongly deactivated towards electrophilic attack.[3][5]
Steric Hindrance 3. Optimize Reaction Temperature: A moderate increase in temperature may overcome the activation energy barrier imposed by steric hindrance from the cyclopropylmethoxy group, especially for substitution at an adjacent position.Increased thermal energy can allow molecules to overcome steric repulsion. However, be cautious of potential side reactions at higher temperatures.
Issue 2: Poor Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential CauseTroubleshooting StepsScientific Rationale
Deactivation by Cyclopropylmethoxy Group 1. Increase Reaction Temperature: Employing higher temperatures, either through conventional heating or microwave irradiation, can provide the necessary energy to overcome the deactivating effect.The electron-donating nature of the cyclopropylmethoxy group disfavors the formation of the negatively charged Meisenheimer intermediate. Higher temperatures increase the reaction rate.[7][8][9][10]
Poor Leaving Group 2. Activate the Leaving Group: If your leaving group is a halide, consider converting it to a triflate or tosylate, which are better leaving groups.A better leaving group will stabilize the transition state and lower the activation energy of the reaction.
Weak Nucleophile 3. Use a Stronger Nucleophile or a Catalyst: Consider using a more reactive nucleophile. Alternatively, phase-transfer catalysts can sometimes enhance the reactivity of the nucleophile.A more potent nucleophile will attack the electron-deficient carbon more readily, even with the deactivating effect of the cyclopropylmethoxy group.
Issue 3: Inefficient Suzuki-Miyaura Cross-Coupling
Potential CauseTroubleshooting StepsScientific Rationale
Catalyst Inhibition 1. Ligand Screening: Experiment with a variety of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr, SImes) are often effective for challenging pyridine couplings.These ligands are bulky and electron-rich, which promotes the reductive elimination step and can prevent the formation of inactive palladium-pyridine complexes.
Low Reactivity of Aryl Halide 2. Choice of Base and Solvent: For less reactive chlorides, stronger bases like cesium carbonate or potassium phosphate may be more effective than sodium or potassium carbonate. Aprotic polar solvents like dioxane or DMF are commonly used.The base plays a crucial role in the transmetalation step. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Side Reactions 3. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.Maintaining an inert atmosphere is critical for the stability of the active catalyst throughout the reaction.

Experimental Protocols & Workflows

Protocol 1: Activation of a Cyclopropylmethoxy-Pyridine via N-Oxide Formation for Enhanced Electrophilic Substitution

This protocol describes the formation of the pyridine N-oxide, a key step to increase the pyridine ring's reactivity towards electrophiles.

Materials:

  • 2-(Cyclopropylmethoxy)pyridine (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(cyclopropylmethoxy)pyridine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-(cyclopropylmethoxy)pyridine N-oxide.

Diagram of Workflow:

N_Oxide_Formation Start Dissolve Pyridine in DCM Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA Stir Stir at RT (4-6h) Add_mCPBA->Stir Quench Quench with Na2S2O3 & NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pyridine N-Oxide Purify->Product

Caption: Workflow for the synthesis of pyridine N-oxide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Cyclopropylmethoxy-Substituted Bromopyridine

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of a cyclopropylmethoxy-substituted bromopyridine with an arylboronic acid.

Materials:

  • 4-(Cyclopropylmethoxy)-2-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add the 4-(cyclopropylmethoxy)-2-bromopyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 Boronate [R2-B(OH)3]- Boronate->TM Base Base (e.g., K2CO3) Base->Boronate activates RE Reductive Elimination PdII_R2->RE RE->Pd0 regenerates Product R1-R2 RE->Product

Sources

troubleshooting low yields in Suzuki reactions of electron-rich pyridines

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_ALWAYS_REPLY_WITH_JSON_FROM_NOW_ON/> {"answer":"### Technical Support Center: Suzuki Reactions of Electron-Rich Pyridines

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. If you're here, you've likely encountered one of the more challenging yet rewarding areas of modern cross-coupling chemistry: the Suzuki-Miyaura reaction of electron-rich pyridines. Low yields, stubborn starting material, and mysterious side products are common frustrations.

The core challenge often stems from the dual nature of the electron-rich pyridine itself. It is not just a substrate but also a potential ligand that can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning."[1] This guide is structured to help you diagnose these issues systematically, moving from fundamental checks to advanced optimization strategies. Our goal is to explain the chemical causality behind each step, empowering you to make informed decisions in your own lab.

Frequently Asked Questions & Troubleshooting Guides

SECTION 1: THE USUAL SUSPECTS - INITIAL CHECKS

Q1: My reaction with 2-amino-5-bromopyridine is giving less than 10% yield. I followed a standard literature procedure. Where do I even begin?

A1: Before diving into complex component optimization, always verify the fundamentals. More than half of failed reactions can be traced back to seemingly minor setup details.

  • Oxygen Exclusion is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Incomplete degassing is a primary cause of low conversion.

    • Actionable Advice: Don't just bubble argon through your solvent for a few minutes. For best results, use three to five "freeze-pump-thaw" cycles.[2] Alternatively, sparge argon through the solvent for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Quality and Purity:

    • Water Content: Anhydrous conditions are critical. Water can lead to protodeboronation, where the boronic acid's C-B bond is cleaved, removing it from the catalytic cycle.[2]

    • Base Quality: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is a fine, anhydrous powder. Clumpy or old base will have poor solubility and activity.[2]

    • Boronic Acid/Ester Stability: Boronic acids can degrade on the shelf, especially electron-rich or heteroaromatic ones.[3][4] Consider using a more stable boronate ester, like a pinacol ester, for better reproducibility.[4]

SECTION 2: ADDRESSING THE CORE PROBLEM - CATALYST INHIBITION

Q2: I've rigorously excluded oxygen and used fresh, anhydrous reagents, but my yield is still low. I suspect my electron-rich pyridine is killing the catalyst. How do I confirm this and what's the mechanism?

A2: This is the central challenge. The lone pair on the electron-rich pyridine's nitrogen atom is a potent Lewis base. It can coordinate strongly to the electron-deficient palladium center at various stages of the catalytic cycle, forming stable, off-cycle complexes that effectively "poison" the catalyst.[1][5][6] This prevents the palladium from participating in the productive steps of oxidative addition, transmetalation, and reductive elimination.

dot graph TD { subgraph Suzuki Catalytic Cycle A["L-Pd(0)"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)-X"]; B -- "Transmetalation(R-B(OR)₂ + Base)" --> C["Ar-Pd(II)-R"]; C -- "Reductive Elimination" --> D["Ar-R"]; D -- " " --> A; end

} Caption: Pyridine inhibition of the Suzuki catalytic cycle.

The solution is to design a catalytic system where the productive catalytic steps are much faster than the rate of catalyst poisoning. This is primarily achieved by judicious selection of the ligand.

SECTION 3: STRATEGIC COMPONENT OPTIMIZATION

Q3: How do I choose the right ligand to overcome catalyst poisoning? PPh₃ isn't working.

A3: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class.[2] The key is to use bulky, electron-rich phosphine ligands , often referred to as Buchwald-type ligands.[7][8][9]

  • Mechanism of Action: These ligands have two key features:

    • Bulk: Their large steric profile promotes the formation of highly reactive, monoligated L-Pd(0) species. This steric hindrance also accelerates the final, product-forming reductive elimination step.[8][9]

    • Electron-Donating Ability: They increase the electron density on the palladium center, which facilitates the crucial (and often rate-limiting) oxidative addition of the pyridyl halide.[9][10]

By accelerating the key catalytic steps, these ligands ensure the reaction proceeds faster than the pyridine substrate can bind and deactivate the catalyst.

Ligand Key Features Typical Substrates Precatalyst Recommendation
SPhos Bulky, electron-rich. Excellent general ligand.Good for heteroaryl chlorides and bromides.[7][8]SPhos Pd G3 or G4
XPhos More sterically hindered than SPhos.[11]Very effective for hindered and unactivated aryl/heteroaryl chlorides.[7][12]XPhos Pd G3 or G4
RuPhos Excellent for creating sterically demanding C-C bonds.Often used for tetra-ortho-substituted biaryls.RuPhos Pd G3 or G4
tBu₃P Very electron-rich and bulky, but air-sensitive.Highly active for difficult oxidative additions.[8]Pd₂(dba)₃ + tBu₃P·HBF₄

Actionable Advice: Start by screening SPhos and XPhos. Using a pre-formed palladacycle precatalyst (like a "G3" or "G4" type) is highly recommended as they are air-stable and form the active Pd(0) species more reliably than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[12]

Q4: Does the choice of base matter more for electron-rich pyridines?

A4: Yes, the base is not just a passive component; it's crucial for activating the boronic acid in the transmetalation step.[13][14] For challenging couplings, a stronger, non-nucleophilic base is often required.

  • Why Stronger Bases Work: The base reacts with the boronic acid (or its ester precursor) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[14][15] This "ate" complex is much more reactive towards transmetalation with the Ar-Pd(II)-X complex. Weaker bases may not generate a sufficient concentration of this active borate.

Base Strength Common Use Case & Comments
Na₂CO₃ / K₂CO₃ModerateStandard choice, often in aqueous mixtures. May be insufficient for difficult couplings.[16]
K₃PO₄ Strong Excellent, widely used choice for challenging substrates. Must be anhydrous and finely powdered.[16]
Cs₂CO₃ Strong Often provides higher yields than K₃PO₄ due to solubility and cation effects, but is more expensive.[2]
CsF / KFWeak/ModerateUsed in specific cases, particularly with 2-pyridylboron reagents, to minimize protodeboronation.

Actionable Advice: If you are using a carbonate base with low yield, switch to anhydrous, finely powdered K₃PO₄. This is often the single most effective change after ligand optimization.

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A5: While boronic acids are generally more reactive, their stability can be a significant issue, leading to poor reproducibility.[4] This is especially true for 2-pyridylboronic acids, which are notoriously prone to rapid protodeboronation.[17]

  • Boronic Acids: More reactive but susceptible to degradation (protodeboronation, oxidation).[4]

  • Pinacol Boronate Esters: Significantly more stable, easier to handle, purify, and store.[3][4] The trade-off is slightly slower reaction rates, which can be overcome by optimizing other conditions (temperature, ligand).

Actionable Advice: For any problematic or electron-deficient heteroaryl boron reagent, using the pinacol ester is strongly recommended for consistency and reliability. [4][18] The slight increase in cost is often offset by avoiding failed reactions.[4]

SECTION 4: ADVANCED TROUBLESHOOTING & PROTOCOLS

Q6: I've optimized my ligand and base, but the reaction is still sluggish. What else can I try?

A6: At this point, you should consider solvent and temperature effects, or run a systematic screen.

  • Solvent Choice: Solvents are not inert. They influence the solubility of reagents and the stability of catalytic intermediates.

    • Toluene & Dioxane: Standard, relatively non-polar choices. Dioxane is often preferred for its ability to dissolve a wider range of reagents.

    • 2-MeTHF: A greener alternative to THF and Dioxane.

    • Water Mixtures: Biphasic systems (e.g., Toluene/Water, Dioxane/Water) can be very effective. Water can aid in dissolving the base and facilitate the transmetalation step.[19] However, too much water can promote protodeboronation. A common ratio is 10:1 organic solvent to water.

  • Temperature: Higher temperatures can overcome activation barriers, but also increase the rate of side reactions and catalyst decomposition. Most Suzuki reactions for these substrates run well between 80-120 °C.[20]

Workflow for Systematic Optimization

When facing a persistent low yield, a methodical approach is better than random changes. A Design of Experiment (DoE) or a simple screening plate is the most efficient way to solve the problem.

dot graph TD { A["Low Yield Confirmed"] --> B{"Screen Ligands(XPhos, SPhos, RuPhos)"}; B -- "Best Ligand Identified" --> C{"Screen Bases(K₃PO₄, Cs₂CO₃, K₂CO₃)"}; C -- "Best Base Identified" --> D{"Screen Solvents(Dioxane, Toluene, 2-MeTHF)"}; D -- "Optimal Conditions" --> E["Scale-Up Reaction"];

} Caption: A logical workflow for reaction optimization.

Experimental Protocol: Ligand/Base Screening for a Challenging Pyridine Coupling

This protocol outlines a parallel screening experiment in a 24-well plate to efficiently identify optimal conditions.

1. Reagent Preparation:

  • Prepare a stock solution of your pyridyl halide (e.g., 2-amino-5-bromopyridine, 1.0 mmol) and boronate ester (1.2 mmol) in the primary solvent (e.g., 10 mL of Dioxane). This ensures consistent stoichiometry across all reactions.

  • Prepare separate stock solutions of your palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%) and each ligand to be tested (if not using a precatalyst) in the same solvent.

2. Plate Setup (under inert atmosphere in a glovebox):

  • To each well of a 24-well reaction block, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol) as a solid. Ensure the base is a fine powder.

  • Dispense the stock solution containing the pyridyl halide and boronate ester into each well.

  • Add the appropriate palladium precatalyst/ligand solution to each designated well.

  • Seal the plate with a screw cap mat.

3. Reaction Execution:

  • Remove the plate from the glovebox and place it on a pre-heated magnetic stirring hotplate (e.g., 100 °C).

  • Stir for a set time (e.g., 12-18 hours).

4. Analysis:

  • After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product. This allows for a rapid, semi-quantitative comparison to identify the most promising conditions for a larger-scale reaction.

By following this structured troubleshooting guide, you can systematically overcome the inherent challenges of Suzuki reactions with electron-rich pyridines and confidently move your project forward.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water. PubMed. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Stanford University. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. PubMed. [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. ResearchGate. [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

  • Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. Sci-Hub. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Semantic Scholar. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link] "}

Sources

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions, with a specific focus on the coupling of 3-bromopyridines. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from foundational concepts to in-depth troubleshooting. Our goal is to explain not just the "how," but the critical "why" behind experimental choices, ensuring your success with this challenging yet powerful transformation.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the choice of base in the context of 3-bromopyridine substrates.

Q1: Why is 3-bromopyridine considered a "challenging" substrate for Buchwald-Hartwig amination?

A1: The difficulty with 3-bromopyridine arises from two primary electronic factors. First, the pyridine ring is electron-deficient, which can influence the rates of key steps in the catalytic cycle. Second, and more critically, the lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming an off-cycle, inactive species, thereby inhibiting or completely stalling the reaction.[1][2] The choice of ligand and base is therefore critical to minimize this catalyst inhibition and promote the desired C-N bond formation.[2]

Q2: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?

A2: The base is essential for one of the most critical steps in the catalytic cycle: the deprotonation of the amine coupling partner. After the initial oxidative addition of the 3-bromopyridine to the Pd(0) complex and subsequent coordination of the amine, a palladium-amido complex must be formed. The base facilitates this by removing a proton from the coordinated amine.[3][4] This deprotonation generates the key intermediate that proceeds to reductive elimination, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4] An incorrectly chosen base (too weak, too sterically hindered, or one that interacts poorly with the catalyst/substrates) will lead to a slow or non-existent reaction.

Q3: What are the main classes of bases used for this reaction, and what are their general characteristics?

A3: Bases for Buchwald-Hartwig aminations are typically categorized into three main groups:

  • Alkali Metal Alkoxides: (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)). These are strong, non-nucleophilic bases that often facilitate the highest reaction rates and permit low catalyst loadings.[5][6] However, their high basicity makes them incompatible with substrates containing sensitive functional groups like esters or enolizable ketones.[6][7]

  • Inorganic Carbonates/Phosphates: (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)). These are considered weaker bases compared to alkoxides. They offer excellent functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve full conversion.[2][6] Their poor solubility can sometimes lead to reproducibility issues, making efficient stirring crucial.[5]

  • Soluble Organic Bases: (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Phosphazene bases). These bases offer the advantage of creating a homogeneous reaction mixture, which can improve reproducibility and be beneficial for flow chemistry applications.[7][8][9] However, their role can be complex; some organic bases can compete with the amine for binding to the palladium center, potentially inhibiting the reaction.[8][10][11]

Section 2: Troubleshooting Guide - Base Selection & Optimization

This section is formatted to directly address common experimental failures and guide you toward a logical solution.

Q4: My reaction is sluggish or has stalled completely with low conversion. Could the base be the problem?

A4: Yes, this is a classic symptom of suboptimal base selection. Here is a systematic approach to troubleshoot:

  • Initial Hypothesis: The base may be too weak to efficiently deprotonate the amine-palladium complex, especially if your amine is relatively non-acidic (e.g., a secondary alkylamine).

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you started with K₃PO₄ or Cs₂CO₃, consider switching to NaOtBu. This is often the first and most effective change to make, provided your substrate is stable to strongly basic conditions.[6]

    • Check Solubility: If using an inorganic base like K₃PO₄, ensure your stirring is vigorous. These bases have low solubility in common solvents like toluene or dioxane, and poor mixing can starve the reaction.[5]

    • Consider the Amine's pKa: For weakly acidic amines, a stronger base is almost always required. For more acidic amines (like anilines or amides), a weaker base is often sufficient and can prevent side reactions.

Q5: I'm observing decomposition of my 3-bromopyridine starting material or desired product. How can base selection help?

A5: This indicates your base is likely too strong or is promoting a side reaction. 3-halopyridines can be susceptible to nucleophilic attack or other base-mediated degradation pathways at high temperatures.

  • Initial Hypothesis: A strong alkoxide base (like NaOtBu) is reacting with your sensitive functional groups or the pyridine ring itself.[6][12]

  • Troubleshooting Steps:

    • Switch to a Weaker Base: Replace NaOtBu with a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[2] This is the most common strategy for base-sensitive substrates.

    • Lower the Reaction Temperature: In conjunction with a weaker base, lowering the temperature from a typical 100-110 °C to 80 °C can significantly reduce degradation while still allowing the C-N coupling to proceed, albeit more slowly.[1]

    • Use a Soluble Organic Base: Consider screening a base like DBU. While still strong, its different reactivity profile and homogeneous nature can sometimes circumvent decomposition pathways seen with heterogeneous inorganic bases.[7]

Q6: My reaction is giving a complex mixture of products, including hydrodehalogenation (replacement of Br with H). What's happening?

A6: Hydrodehalogenation is a known side reaction that can compete with reductive elimination. It can be promoted by several factors, and base choice plays a role. This side reaction can occur via β-hydride elimination from the palladium-amido complex, particularly if the amine has β-hydrogens.

  • Initial Hypothesis: The conditions are favoring an undesired catalytic pathway. The base's strength and counter-ion can influence the relative rates of reductive elimination versus side reactions.

  • Troubleshooting Steps:

    • Screen Different Bases: The identity of the cation (Na⁺, K⁺, Cs⁺) can influence reaction outcomes. It is often worthwhile to screen NaOtBu, KOtBu, and Cs₂CO₃ to see if the side product profile changes.

    • Re-evaluate the Ligand: While base is a factor, this issue is often tightly linked to the ligand. A bulky, electron-rich phosphine ligand is crucial for promoting the final, desired reductive elimination step over side reactions.[1][2] Ensure you are using a state-of-the-art ligand such as RuPhos, BrettPhos, or a similar dialkylbiaryl phosphine.[13]

Section 3: Data, Protocols, and Visualizations

Table 1: Comparative Guide to Common Bases

This table summarizes key properties to guide your initial base selection.

BaseFormulapKa (of conjugate acid)Typical Solvent(s)Key AdvantagesKey Disadvantages
Sodium tert-butoxideNaOtBu~19Toluene, Dioxane, THFPromotes high reaction rates; effective for less acidic amines.[5][6]Incompatible with base-sensitive groups (esters, ketones).[6]
Cesium CarbonateCs₂CO₃~10.3 (second pKa)Toluene, DioxaneExcellent functional group tolerance.[6]Weaker base; may require higher temperatures or longer times.[2]
Potassium PhosphateK₃PO₄~12.3 (third pKa)Toluene, DioxaneGood balance of reactivity and mildness; cost-effective.Poor solubility can lead to reproducibility issues.[5]
LHMDSLiN(SiMe₃)₂~26THF, TolueneStrong base; allows for protic functional groups.[6]Air-sensitive solid; can be incompatible with some groups at high temp.[6]
DBUC₉H₁₆N₂~13.5Toluene, MeCNSoluble organic base; creates homogeneous reaction.[7][9]Can inhibit catalyst by binding to Pd.[10][11]
Diagram 1: The Role of the Base in the Catalytic Cycle

This diagram illustrates the critical deprotonation step within the Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Py-Br) Oxidative Addition Complex Pd0->OA_Complex + 3-Br-Py Amine_Coord [L-Pd(II)(Py)(H-NR¹R²)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Coord + HNR¹R² Amido_Complex L-Pd(II)(Py)(NR¹R²) Amido Complex Amine_Coord->Amido_Complex Deprotonation HBase_out [H-B]⁺Br⁻ Amine_Coord->HBase_out Amido_Complex->Pd0 Regeneration Product Py-NR¹R² Amido_Complex->Product Reductive Elimination Base_in Base (B:) Base_in->Amine_Coord

Caption: The base abstracts a proton to form the key amido complex.

Diagram 2: Decision Workflow for Base Selection

This workflow provides a logical path for choosing and optimizing the base for your 3-bromopyridine coupling.

Base_Selection_Workflow start Start: Couple 3-Br-Pyridine with Amine (HNR¹R²) check_stability Is the substrate base-sensitive? start->check_stability strong_base Start with NaOtBu (1.2 - 1.5 equiv) Toluene, 100 °C check_stability->strong_base No weak_base Start with K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv) Dioxane, 110 °C check_stability->weak_base Yes check_conversion Reaction outcome after 4-12h? strong_base->check_conversion check_conversion_weak Reaction outcome after 12-24h? weak_base->check_conversion_weak success Success! Isolate Product check_conversion->success >90% Conv. troubleshoot_strong Troubleshoot: - Lower Temp - Switch to K₃PO₄ check_conversion->troubleshoot_strong Decomposition or Low Conv. check_conversion_weak->success >90% Conv. troubleshoot_weak Troubleshoot: - Increase Temp - Switch to NaOtBu (if substrate allows) check_conversion_weak->troubleshoot_weak Low Conv.

Caption: A decision tree to guide initial base selection and troubleshooting.

Protocol 1: General Starting Conditions for Screening

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic 3-bromopyridine.

Materials:

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 0.1 M concentration)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, base, and a magnetic stir bar.

  • Seal the vessel with a septum and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the 3-bromopyridine and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Stir vigorously for the duration of the reaction.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

References

  • Dunsford, L. R., & Vautravers, N. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Johansson, H., & Stranne, J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Dunsford, L. R., & Vautravers, N. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Malapit, C. A. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Sherry, B. D., & Greshock, T. J. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Majji, K., & Ch, K. R. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Fairlamb, I. J. S. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation in Pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine cross-coupling reactions. The unique electronic properties of the pyridine ring, while integral to the function of countless pharmaceuticals, present significant challenges in modern synthetic chemistry, most notably the deactivation of transition-metal catalysts. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and ensure the success of your experiments.

Section 1: Understanding the Root Causes of Catalyst Deactivation

This section addresses the fundamental mechanisms that lead to catalyst failure in the presence of pyridine-containing molecules. Understanding these core issues is the first step toward developing robust and reproducible reaction protocols.

Q1: What are the primary mechanisms of catalyst deactivation in pyridine cross-coupling reactions?

A1: Catalyst deactivation in these reactions is a multifaceted problem, but it can be broadly attributed to three primary pathways:

  • Catalyst Poisoning by Pyridine Nitrogen: The most prevalent issue stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the active metal center (e.g., Palladium or Nickel), effectively blocking the sites required for the catalytic cycle to proceed.[1][2] This binding can be particularly problematic with 2-substituted pyridines, where the nitrogen acts as a chelating agent, forming highly stable, catalytically inactive or less active complexes.[3] This phenomenon is often referred to as "product inhibition" if the coupled pyridine product is the primary culprit.[4]

  • Formation of Inactive Metal Species: The active catalyst, typically a low-valent species like Pd(0), is inherently unstable and can agglomerate into inactive metallic clusters, commonly observed as palladium black.[3][4] This process is often exacerbated by high temperatures, high catalyst concentrations, or the absence of sufficiently stabilizing ligands.[3] Additionally, the catalyst can react with other components in the mixture to form stable, off-cycle species that do not participate in the desired reaction.[5] For nickel catalysts, deactivation can occur through the dimerization of Ni(II) aryl intermediates, a unique pathway that halts the catalytic cycle.[6][7][8]

  • Ligand Degradation or Displacement: The ligands that are crucial for stabilizing the metal center and facilitating the catalytic steps are not always inert. Under harsh reaction conditions, phosphine-based ligands can oxidize to phosphine oxides, which are less effective at stabilizing the catalyst.[3] Furthermore, substrates like primary amines or N-heterocycles can sometimes displace the phosphine ligand, leading to the formation of dormant palladium complexes that may only reactivate upon heating.[5]

cluster_0 Active Catalyst (e.g., L-Pd(0)) cluster_1 Deactivation Pathways Active Active Catalyst (L-Pd(0)) Poisoning Catalyst Poisoning (Pyridine Coordination) Active->Poisoning [Substrate/Product] Aggregation Aggregation (Pd Black) Active->Aggregation [High Temp/ Poor Ligand] Dimerization Dimerization (Inactive Ni-Ni Species) Active->Dimerization [Ni Catalysis] Degradation Ligand Degradation/ Displacement Active->Degradation [O₂, H₂O, Coordinating Substrates]

Caption: Primary catalyst deactivation pathways in cross-coupling.

Q2: How do substituents on the pyridine ring affect catalyst activity and deactivation?

A2: Substituents have a profound impact by modulating the electronic and steric properties of the pyridine ring.[1]

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhances its ability to coordinate to the metal center, which often leads to more severe catalyst poisoning.[1][9] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nitrogen's basicity, potentially reducing its inhibitory effect.[1]

  • Steric Effects: Bulky substituents at the 2- and 6-positions (ortho to the nitrogen) can physically block the nitrogen atom from coordinating with the catalyst's metal center.[1] This steric hindrance can be a powerful strategy to prevent catalyst poisoning by the pyridine substrate or product.[1]

Q3: My reaction has formed a black precipitate. What is it, and how can I prevent it?

A3: The black precipitate is almost certainly palladium black , which consists of finely divided, catalytically inactive palladium metal aggregates.[3][4] It forms when the soluble, active Pd(0) species is not sufficiently stabilized and agglomerates.

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective as they stabilize the monoligated Pd(0) species, which is the active catalyst, and sterically hinder aggregation.[3]

  • Lower Catalyst Loading: High concentrations of the catalyst can increase the rate of agglomeration.[3] While counterintuitive, sometimes less is more.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate the decomposition of the active catalyst complex.

  • Use of Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed to generate the active LPd(0) species cleanly and efficiently at low temperatures, minimizing the formation of palladium black.

Q4: Besides the pyridine substrate, what other common reaction components can act as catalyst poisons?

A4: The purity of your reagents and the reaction environment are critical. Several seemingly innocuous components can poison your catalyst:

  • Oxygen: Many phosphine ligands are sensitive to air and can be oxidized, rendering them less effective.[3] It is essential to properly degas solvents and maintain an inert atmosphere (argon or nitrogen).[2]

  • Water: While some protocols intentionally add water to facilitate catalyst preactivation or improve base solubility, excess or uncontrolled water can lead to ligand or catalyst degradation.[10][11] More critically, in reactions involving cyanide, moisture can lead to the formation of HCN, which is highly reactive towards Pd(0) and forms inactive complexes.[12]

  • Impurities in Starting Materials: Reagents, especially those sourced from syntheses using sulfur-containing compounds (like thionyl chloride), can contain trace amounts of elemental sulfur, a potent palladium catalyst poison.[13][14]

  • Excess Halide Ions: In reactions using aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the catalyst. Running the reaction in less polar solvents like toluene can mitigate this effect.

Section 2: Proactive Strategies for Preventing Deactivation

Success in pyridine cross-coupling often comes from careful planning and setup. This section details preventative measures to maximize your chances of a high-yielding reaction.

Q5: How do I choose the optimal catalyst system (metal, ligand, precatalyst) for a challenging pyridine coupling?

A5: The choice is highly substrate-dependent, but general principles apply. The goal is to select a system that promotes the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) at a rate much faster than the deactivation pathways.

  • For Palladium Catalysis: The ligand is paramount. For pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often the top choice.[15] Their steric bulk promotes fast reductive elimination and protects the palladium center, while their electron-donating nature facilitates the often-difficult oxidative addition step, especially with less reactive aryl chlorides.[16]

  • For Nickel Catalysis: Nickel catalysts are gaining prominence, particularly for reductive cross-couplings involving two electrophiles.[17][18] Pyridine-type ligands (e.g., pybox, terpyridine) are often employed in these systems to modulate the metal's coordination environment and stabilize reactive intermediates.[19][20] Nickel catalysis can offer different reactivity and may be successful where palladium systems fail.[6]

Table 1: Common Ligand Classes for Pyridine Cross-Coupling

Ligand ClassExample(s)Key CharacteristicsBest For...
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich, promote fast reductive elimination, stabilize Pd(0).[3][15]General and challenging Suzuki and Buchwald-Hartwig aminations of pyridines.
Diphosphines (Bidentate) Xantphos, dppfDefined bite angle, can be less effective for some pyridine couplings due to steric hindrance.[21]Specific applications where bite angle control is crucial; may require more optimization.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable metal complexes. Often used in PEPPSI™ precatalysts.[22]Suzuki couplings, particularly with deactivated aryl chlorides.
Pyridine-based Ligands Pybox, TerpyridineUsed primarily with Nickel catalysis to stabilize low-valent species and tune reactivity.[17][20]Nickel-catalyzed reductive cross-electrophile couplings.
Q6: What is the role of the base, and how can its choice impact catalyst lifetime?

A6: The base is not merely a spectator; it plays a critical role in the catalytic cycle, often by activating the boronic acid in Suzuki reactions or deprotonating the amine in Buchwald-Hartwig aminations.[2][23] An improper choice can harm the catalyst.

  • Strength and Nucleophilicity: Strong, non-nucleophilic bases are typically preferred.[2] Sodium tert-butoxide (NaOtBu) is common for aminations, while inorganic carbonates (Cs₂CO₃, K₃PO₄) are frequently used for Suzuki couplings.[15] Be aware that strong bases can be sensitive to air and moisture and may promote side reactions or degrade sensitive functional groups.[15][24]

  • Solubility: The base must have sufficient solubility in the reaction solvent to be effective. Poor solubility can lead to a stalled reaction.[3] Sometimes a mixed solvent system (e.g., Toluene/H₂O) is used to improve the solubility of inorganic bases.[3]

Table 2: Guide to Base Selection for Pyridine Cross-Coupling

BaseTypeCommon CouplingConsiderations
K₃PO₄, Cs₂CO₃, K₂CO₃ Inorganic (Weak/Moderate)Suzuki-MiyauraGenerally well-tolerated functional groups. Solubility can be an issue; may require higher temperatures or protic co-solvents.[15][23]
NaOtBu, KOtBu, LHMDS Alkoxide/Amide (Strong)Buchwald-HartwigHighly effective but can degrade base-sensitive functional groups (e.g., esters).[25] Must be handled under inert conditions.
Et₃N, DIPEA Organic Amine (Weak)Sonogashira, HeckNeutralizes HX byproducts. Can also act as a ligand and potentially inhibit the catalyst.[23]
Q7: What is catalyst "preactivation," and when should I use it?

A7: Catalyst preactivation is the process of generating the active, low-valent catalytic species (e.g., Pd(0)) before adding it to the main reaction mixture.[11] Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to enter the catalytic cycle. This in situ reduction can sometimes be inefficient or lead to the formation of palladium black.

When to Use It: Preactivation is highly recommended when using Pd(II) sources like Pd(OAc)₂ or PdCl₂ with phosphine ligands, especially for difficult couplings.[10]

A common protocol involves briefly heating the Pd(II) source and the phosphine ligand in the reaction solvent (sometimes with a small amount of water or another reducing agent) until a color change is observed, indicating the formation of the active Pd(0) complex.[10][11] This pre-formed, highly active catalyst is then added to the mixture of substrates and base.[11]

Section 3: Troubleshooting Guide for Common Issues

Even with careful planning, reactions can fail. This section provides a logical workflow to diagnose and solve common problems.

Q8: My reaction is sluggish, stalls, or shows no conversion. What is my troubleshooting strategy?

A8: A systematic approach is key. Avoid changing multiple variables at once. The following decision tree outlines a logical troubleshooting workflow.

Start Reaction Stalled/ Low Conversion Check_Inert 1. Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst 2. Evaluate Catalyst System Check_Inert->Check_Catalyst No Issue Solution_Inert Degas Solvent Thoroughly Use Fresh/Purified Reagents Check_Inert->Solution_Inert Issue Found Check_Base 3. Re-evaluate Base Check_Catalyst->Check_Base Using Optimal Ligand Solution_Ligand Switch to a Bulkier, More Electron-Rich Ligand (e.g., Buchwald-type) Check_Catalyst->Solution_Ligand Using Basic Ligand Solution_Precatalyst Use a Modern Precatalyst (e.g., Pd G3/G4) or Pre-activate Pd(II) source Check_Catalyst->Solution_Precatalyst Using Pd(II) Source Check_Solvent 4. Assess Solvent & Temperature Check_Base->Check_Solvent No Issue Solution_Base Screen Different Bases (e.g., K₃PO₄ -> Cs₂CO₃) Ensure Solubility Check_Base->Solution_Base Issue Found Solution_Solvent Try a Different Solvent (e.g., Toluene -> Dioxane) Optimize Temperature Check_Solvent->Solution_Solvent Issue Found

Caption: A decision-making workflow for troubleshooting failed reactions.

Q9: I'm observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A9: The homocoupling of boronic acids (e.g., in Suzuki reactions) to form a symmetrical biaryl is a common and frustrating side reaction. It is often mediated by Palladium(II) species and can be promoted by the presence of oxygen.[26][27][28]

Minimization Strategies:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your reaction vessel and solvents are thoroughly deoxygenated. A subsurface sparge with an inert gas (purging the gas through the solvent via a needle) is more effective than simply maintaining a positive pressure headspace.[26][28]

  • Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[26][27][28] This agent is thought to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[26][28]

  • Use of a Precatalyst: Efficiently generating the active Pd(0) species with a precatalyst can reduce the amount of available Pd(II) that would otherwise promote homocoupling.

Section 4: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol incorporates best practices, including the use of a modern precatalyst and rigorous inert atmosphere techniques.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Pyridyl or Aryl Boronic Acid/Ester (1.2-1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (0.1-0.2 M)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 2-halopyridine, boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst inside a glovebox or under a positive flow of argon.

  • Seal the vessel with a septum or screw cap.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Water-Mediated Catalyst Preactivation from Pd(OAc)₂

This protocol is adapted from established methods for generating a highly active Pd(0) catalyst from a Pd(II) source.[10][11]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Biaryldialkylphosphine Ligand (e.g., SPhos) (0.03 mmol, 3 mol%)

  • Degassed Water (0.04 mmol, 4 mol%)

  • Anhydrous, degassed t-BuOH or 1,4-Dioxane

  • Separate oven-dried vials for preactivation and the main reaction

Procedure:

  • Preactivation Step: In a small, oven-dried vial under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the reaction solvent (e.g., t-BuOH).

  • Add the small quantity of degassed water via microsyringe.

  • Seal the vial and heat the mixture at 80-110 °C for 1-2 minutes. A distinct color change (e.g., to a dark green or brown solution) should be observed, indicating the formation of the active catalyst.[11]

  • Main Reaction: In a separate, larger reaction vessel, combine your aryl halide, coupling partner (e.g., amine or boronic acid), and base.

  • After the preactivation period, cool the catalyst solution slightly and transfer it via syringe to the main reaction vessel.

  • Proceed with the reaction at the desired temperature as outlined in Protocol 1.

References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
  • Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions - Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC - NIH.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Publications.
  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules | Accounts of Chemical Research - ACS Publications.
  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry | CCS Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • (PDF) Exploring Pyridine-Based Co-Catalysts in Nickel-Catalyzed Cross-Electrophile Coupling of Unactivated Alkyl Halides and Olefins Ogunleye Racheal - ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • A General Solution for the 2-Pyridyl Problem - PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Cross-coupling reaction - Wikipedia.
  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction | Request PDF - ResearchGate.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - RSC Publishing.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications.
  • Cross-coupling reactions – Knowledge and References - Taylor & Francis.
  • Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction | ACS Omega.
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  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate.

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Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 3-Bromo-4-(cyclopropylmethoxy)pyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide will provide a detailed, predicted analysis based on established NMR principles and comparative data from structurally analogous compounds. This approach aims to equip researchers with a robust framework for interpreting the spectra of this and related compounds.

The Structural Context: Understanding the Electron Environment

Before delving into the spectral data, it is crucial to understand the electronic environment of this compound. The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, while the cyclopropylmethoxy group at the 4-position is an electron-donating group through resonance. This interplay of electronic effects significantly influences the chemical shifts of the pyridine protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the pyridine ring protons and the cyclopropylmethoxy side chain. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-28.35 - 8.45s-The proton at the 2-position is adjacent to the nitrogen and is deshielded. The bromine at the 3-position will have a minor influence.
H-56.80 - 6.90d5.0 - 6.0This proton is shielded by the electron-donating cyclopropylmethoxy group at the 4-position and will appear as a doublet due to coupling with H-6.
H-68.20 - 8.30d5.0 - 6.0The proton at the 6-position is adjacent to the nitrogen and is deshielded, appearing as a doublet due to coupling with H-5.
-OCH₂-4.00 - 4.10d6.0 - 7.0These methylene protons are adjacent to the oxygen atom and coupled to the methine proton of the cyclopropyl group.
-CH- (cyclopropyl)1.25 - 1.35m-The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons of the side chain and the cyclopropyl ring.
-CH₂- (cyclopropyl)0.60 - 0.70m-The methylene protons of the cyclopropyl ring will appear as a complex multiplet in the upfield region of the spectrum.
-CH₂- (cyclopropyl)0.35 - 0.45m-The other set of methylene protons of the cyclopropyl ring will also be a complex multiplet at a very upfield chemical shift.

Comparative Analysis:

The predicted chemical shifts are informed by data from similar structures. For instance, in 3-bromo-4-methoxypyridine, the pyridine protons resonate at approximately 8.3 (H-2), 6.8 (H-5), and 8.2 (H-6) ppm. The introduction of the cyclopropyl group is expected to have a minor shielding effect on the adjacent methylene protons compared to a simple methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2150.0 - 152.0This carbon is adjacent to the nitrogen and deshielded.
C-3108.0 - 110.0The carbon bearing the bromine atom is significantly shielded by the halogen.
C-4164.0 - 166.0This carbon is attached to the electron-donating oxygen and is highly deshielded.
C-5110.0 - 112.0This carbon is shielded by the adjacent oxygen-bearing carbon.
C-6152.0 - 154.0Similar to C-2, this carbon is adjacent to the nitrogen and deshielded.
-OCH₂-75.0 - 77.0The methylene carbon attached to the oxygen.
-CH- (cyclopropyl)12.0 - 14.0The methine carbon of the cyclopropyl group.
-CH₂- (cyclopropyl)3.0 - 5.0The methylene carbons of the cyclopropyl ring appear at a very upfield chemical shift.

Comparative Analysis:

For 3-bromo-4-methoxypyridine, the corresponding carbon chemical shifts are approximately 151 (C-2), 109 (C-3), 165 (C-4), 111 (C-5), and 153 (C-6) ppm. The chemical shifts for the cyclopropylmethoxy side chain are predicted based on standard values for such moieties.

Experimental Workflow for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol is recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 2-4 seconds

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of this compound and the key through-bond correlations that would be observed in 2D NMR experiments such as COSY and HSQC, which are invaluable for definitive assignments.

Figure 1. Molecular structure of this compound with key proton assignments.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, derived from established principles and comparative analysis, offers a solid foundation for researchers working with this and structurally related compounds. The acquisition of experimental 2D NMR data, including COSY, HSQC, and HMBC, would be the next logical step to unequivocally confirm these assignments and provide a more complete spectroscopic characterization. As the chemical landscape continues to expand, such detailed analytical guides are crucial for accelerating the pace of research and development.

References

  • PubChem. 3-Bromo-4-methoxypyridine. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4-(cyclopropylmethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

In modern pharmaceutical development, pyridine scaffolds are ubiquitous due to their versatile biological activity. The 3-Bromo-4-(cyclopropylmethoxy)pyridine class, in particular, represents a key intermediate in the synthesis of novel therapeutic agents[1]. The precise substitution pattern, featuring a halogen atom and an ether linkage, imparts unique physicochemical properties that are crucial for molecular interactions but also present distinct challenges for analytical characterization.

Impurity profiling and metabolite identification are non-negotiable aspects of drug development, mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products[2]. Mass spectrometry (MS) stands as the paramount technique for this purpose, offering unparalleled sensitivity and structural elucidative power[3][4]. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound and its derivatives. We will delve into the causality behind methodological choices, compare ionization and fragmentation behaviors, and present validated protocols to empower researchers in this field.

Pillar 1: A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical decision in developing an MS method, as it dictates which molecules are converted into gas-phase ions for detection. The selection hinges on the analyte's polarity, volatility, and thermal stability. For this compound derivatives, the primary candidates are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

Both ESI and APCI are "soft" ionization techniques commonly interfaced with Liquid Chromatography (LC), ideal for analyzing molecules that are not sufficiently volatile for GC.

  • Electrospray Ionization (ESI): This technique is best suited for polar and easily ionizable molecules[5]. It works by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the presence of the nitrogen atom in the pyridine ring, which can be readily protonated, ESI is an excellent starting point for the analysis of these derivatives.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is tailored for less polar and more volatile compounds that are not easily ionized by ESI[6][7]. The sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules. For derivatives of this compound that may be less polar due to other substitutions, or when analyzing certain impurities, APCI can offer superior sensitivity[8].

Table 1: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization at atmospheric pressure.
Analyte Suitability Highly polar, ionizable molecules (e.g., basic amines).[5][6]Moderately polar to non-polar, volatile molecules.[6][7]
Pros for Target Excellent for protonating the pyridine nitrogen. Generally "softer," minimizing fragmentation in the source.Less susceptible to ion suppression from matrix effects. Can ionize less polar impurities or derivatives.
Cons for Target Can be prone to ion suppression. May not efficiently ionize non-polar side-chain derivatives.Requires thermal stability as the analyte is vaporized.[7] May induce thermal degradation for labile compounds.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For the analysis of volatile starting materials, residual solvents, or certain thermally stable impurities, GC-MS is the gold standard[2][9].

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and extensively fragment. This creates a reproducible fragmentation pattern that acts as a "fingerprint," which is excellent for structural confirmation and library matching[2]. The analysis of alkyl halides, which can be potential genotoxic impurities, is a key application of GC-MS in pharmaceutical manufacturing[10][11][12].

Pillar 2: Deciphering the Fragmentation Pathways

Understanding the fragmentation of this compound (Molecular Weight: 228.09 g/mol for ⁷⁹Br isotope) is key to its identification and structural elucidation[13].

Key Fragmentation Characteristics:

  • Isotopic Signature of Bromine: The most telling feature in the mass spectrum will be the molecular ion (M⁺) peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity at m/z 228 and 230[14][15][16]. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

  • Loss of the Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 149.

  • Ether Cleavage: Ethers can fragment in several ways. The most common is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) or cleavage of the C-O bond[15][16].

    • Loss of Cyclopropylmethyl Radical: Cleavage of the O-CH₂ bond can result in the loss of a cyclopropylmethyl radical (•C₄H₇, 55 Da), leading to a fragment at m/z 173/175.

    • Formation of Cyclopropylmethyl Cation: Cleavage can also lead to the formation of a cyclopropylmethyl cation at m/z 55.

  • Pyridine Ring Fission: Following initial fragmentation, the pyridine ring itself can cleave, often through the loss of neutral molecules like HCN (27 Da)[14].

G cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [C₉H₁₀BrNO]⁺˙ m/z 228/230 F1 [C₉H₁₀NO]⁺ m/z 149 (Loss of •Br) M->F1 - •Br F2 [C₅H₄BrNO]⁺˙ m/z 173/175 (Loss of •C₄H₇) M->F2 - •C₄H₇ F3 [C₄H₇]⁺ m/z 55 (Cyclopropylmethyl cation) M->F3 Ether Cleavage F4 [C₄H₄N]⁺ m/z 66 (From F1, via ring cleavage) F1->F4 - C₄H₄O - HCN G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Method Validation Prep Weigh Sample Dilute in appropriate solvent (e.g., Methanol/Water) Add Internal Standard LC LC System C18 Column Gradient Elution (Water/Acetonitrile w/ Formic Acid) Prep->LC:f0 Inject MS Mass Spectrometer ESI or APCI Source Tandem MS (MS/MS) Scan Mode LC:f0->MS:f0 Process Integrate Peaks Quantify against Calibration Curve MS:f0->Process Validate Assess Specificity, Linearity, LOD/LOQ, Accuracy, Precision per ICH Q2(R1) Process->Validate

Sources

A Researcher's Guide to the Comparative Reactivity of 3-Bromo-4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 3-bromo-4-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The bromine atom at the C3 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the substituent at the C4 position provides a powerful tool to modulate the electronic properties and, consequently, the reactivity of the entire molecule. This guide offers an in-depth comparison of the reactivity of various 4-substituted 3-bromopyridines, supported by experimental data and mechanistic insights to inform rational substrate selection and reaction design.

Core Principles: The Electronic Influence of the 4-Substituent

The reactivity of the C3-Br bond in palladium-catalyzed cross-coupling reactions is predominantly governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[1] The efficiency of this step is highly sensitive to the electron density at the C3 carbon. The substituent at the C4 position exerts a profound influence on this electron density through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and acyl groups decrease electron density across the pyridine ring. This electronic deficit at the C3 position makes the C-Br bond more susceptible to oxidative addition, generally leading to higher reactivity and faster reaction rates.

  • Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase electron density on the ring. This heightened electron density at C3 can slow the rate of oxidative addition, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to their electron-deficient counterparts.[2]

This relationship can be qualitatively understood through Hammett plots, where a positive rho (ρ) value for a reaction indicates a buildup of negative charge (or loss of positive charge) in the transition state, meaning the reaction is accelerated by EWGs.[3][4][5]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most utilized transformation for functionalizing 3-bromopyridines.[6][7] The choice of the 4-substituent directly impacts reaction efficiency. While a single comprehensive study comparing a wide range of substituents under identical conditions is scarce, a compilation of data from various sources illustrates a clear trend.

Table 1: Influence of 4-Substituent on Suzuki-Miyaura Coupling Yields

4-Substituent (X) Hammett Constant (σₚ) Representative Yield (%) Catalyst System Notes
-NO₂ 0.78 ~85-95% Pd(PPh₃)₄ / K₂CO₃ Highly activated substrate, often proceeds under mild conditions.
-CN 0.66 ~80-90% Pd(OAc)₂ / SPhos / K₃PO₄ Strong EWG leads to efficient coupling.[8]
-Cl 0.23 ~75-85% Pd(dppf)Cl₂ / K₂CO₃ Moderately activated, standard conditions are effective.[9]
-H 0.00 ~70-80% Pd(PPh₃)₄ / Na₂CO₃ Baseline reactivity for 3-bromopyridine.[10]
-CH₃ -0.17 ~65-75% Pd₂(dba)₃ / XPhos / K₃PO₄ Requires slightly more active catalyst/ligand system for high yield.[8]
-OCH₃ -0.27 ~60-70% Pd(OAc)₂ / XPhos / K₃PO₄ Electron-donating nature requires robust catalyst systems.[8]

| -NH₂ | -0.66 | ~50-65% | Pd(OAc)₂ / XPhos / K₃PO₄ | Strong EDG significantly deactivates the C-Br bond.[11] |

Note: Yields are representative estimates compiled from various literature sources and should be interpreted as trends rather than absolute comparative values due to variations in reaction conditions.[9]

Causality Behind Experimental Choices: The trend observed in Table 1 directly correlates with the electronic nature of the 4-substituent. For electron-rich pyridines (e.g., X = -OCH₃, -NH₂), the use of sterically bulky, electron-rich phosphine ligands like XPhos or SPhos is crucial.[8] These ligands facilitate the oxidative addition step, which is otherwise sluggish for these deactivated substrates, and promote the reductive elimination step to furnish the final product.[1] For electron-neutral or deficient pyridines, less specialized catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[9][11]

This protocol provides a robust, self-validating method for coupling an electronically moderately activated substrate.

Materials:

  • 3-Bromo-4-chloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe. The use of a solvent mixture aids in dissolving both the organic substrate and the inorganic base.[12]

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A control reaction without the palladium catalyst should be run in parallel to confirm catalytic activity.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-chloropyridine.[12]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Bromo-4-X-Pyridine - Arylboronic Acid - Base (e.g., K2CO3) B Add Pd Catalyst & Ligand C Add Degassed Solvent D Heat under Inert Atmosphere (e.g., 90 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation.[13][14] Similar to Suzuki coupling, the reaction rate is highly dependent on the electronic nature of the 4-substituent. Electron-deficient pyridines are excellent substrates for this transformation.[15]

Table 2: Influence of 4-Substituent on Buchwald-Hartwig Amination

4-Substituent (X) Relative Reactivity Catalyst System Notes
-NO₂ Very High Pd₂(dba)₃ / XPhos / NaOtBu Highly activated substrate; reaction is often rapid at moderate temperatures.
-CN High Pd(OAc)₂ / BINAP / Cs₂CO₃ Strong EWG facilitates C-N bond formation.
-Cl Moderate Pd₂(dba)₃ / XPhos / NaOtBu Good reactivity under standard Buchwald-Hartwig conditions.
-H Low Pd₂(dba)₃ / RuPhos / K₃PO₄ Requires more specialized, highly active catalyst systems.

| -OCH₃ | Very Low | Pd(OAc)₂ / BrettPhos / LHMDS | Deactivated substrate; often requires strong bases and highly active catalysts. |

Causality Behind Experimental Choices: The choice of base is a critical parameter in Buchwald-Hartwig aminations.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[16][17] For substrates bearing base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may necessitate higher temperatures or more active catalysts.[15] For highly deactivated, electron-rich substrates, extremely active catalyst systems (e.g., those using BrettPhos or RuPhos ligands) are often required to achieve reasonable conversion.

Reactivity_Trend Influence of 4-Substituent on C-Br Bond Reactivity cluster_reactivity Reactivity in Pd Cross-Coupling cluster_substituents 4-Substituent Electronic Effect High High Reactivity Low Low Reactivity EWG Strong EWG (-NO2, -CN) EWG->High Decreases electron density at C3 Accelerates Oxidative Addition EDG Strong EDG (-OMe, -NH2) EDG->Low Increases electron density at C3 Slows Oxidative Addition

Caption: Effect of 4-substituents on cross-coupling reactivity.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis dominates, the reactivity of 3-bromo-4-substituted pyridines in nucleophilic aromatic substitution (SNAr) is also noteworthy. The pyridine nitrogen inherently makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[18][19] Direct SNAr at the C3 position is generally disfavored because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[18]

However, the presence of a strong EWG, particularly a nitro group (-NO₂), at the C4 position can activate the C3 position towards SNAr, albeit to a lesser extent than the C2/C6 positions. More interestingly, recent studies have shown that under strong basic conditions, 3-bromopyridines can isomerize to 4-bromopyridines via a pyridyne intermediate.[20] The resulting 4-bromo isomer then rapidly undergoes a more favorable SNAr reaction, leading to the 4-substituted product as the major isomer.[20][21] This tandem isomerization/substitution pathway provides a novel strategy for functionalizing the 4-position starting from a 3-bromo isomer.

Conclusion

The 4-substituent on a 3-bromopyridine ring is a critical determinant of its chemical reactivity.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): Reactivity is directly proportional to the electron-withdrawing strength of the 4-substituent. Electron-withdrawing groups accelerate the rate-determining oxidative addition step, while electron-donating groups impede it, necessitating the use of more sophisticated and highly active catalyst systems.

  • For Nucleophilic Aromatic Substitution: Direct substitution at C3 is difficult. However, the 4-substituent plays a crucial role in modern synthetic strategies that involve base-catalyzed isomerization to a more reactive 4-halopyridine intermediate.

A thorough understanding of these electronic effects allows researchers to make informed decisions regarding substrate selection, catalyst choice, and reaction conditions, ultimately enabling the efficient and predictable synthesis of complex pyridine-containing molecules for drug discovery and beyond.

References

  • BenchChem. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94.
  • BenchChem. (2025). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Hammett's relation for pyridine / C6F4I-Y complexes.
  • Royal Society of Chemistry. (n.d.). Hammett Analysis.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.
  • Science and Education Publishing. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle.
  • Hughes, D. L., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9486-9491.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents.
  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives.
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline.
  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh.
  • Journal of the American Chemical Society. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh.
  • National Institutes of Health. (n.d.). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity.

Sources

A Tale of Two Pyridines: A Comparative Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine and 3-Bromo-4-chloropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal and agrochemical synthesis, the choice of a building block can define the success, efficiency, and novelty of a synthetic route. Substituted pyridines are a cornerstone of modern drug discovery, and among them, di-functionalized scaffolds that allow for selective, stepwise elaboration are of paramount importance. This guide provides an in-depth comparison of two such building blocks: 3-bromo-4-(cyclopropylmethoxy)pyridine and 3-bromo-4-chloropyridine . While structurally similar, their divergent electronic properties and the nature of their C4 substituents endow them with distinct synthetic personalities. We will explore their comparative performance in key synthetic transformations, supported by experimental insights and mechanistic rationale, to empower researchers in making informed strategic decisions.

At a Glance: The Core Chemical Dichotomy

Let's begin by introducing our two molecules of interest.

FeatureThis compound3-Bromo-4-chloropyridine
Structure
CAS Number 1357095-18-1[1]36953-42-1
Molecular Formula C₉H₁₀BrNOC₅H₃BrClN
Molecular Weight 228.09 g/mol 192.44 g/mol
Key Feature C3-Br for cross-coupling; C4-ether group is a stable, electron-donating moiety.C3-Br for cross-coupling; C4-Cl is a leaving group for Nucleophilic Aromatic Substitution (SNAr).[2]

The fundamental difference lies at the C4 position. The chloro group in 3-bromo-4-chloropyridine is an electron-withdrawing group and, crucially, a competent leaving group for nucleophilic aromatic substitution (SNAr). In contrast, the cyclopropylmethoxy group in This compound is an electron-donating ether, which is generally inert to substitution. This single distinction dictates their divergent utility in complex molecule synthesis.

Head-to-Head: Reactivity in Key Transformations

The true value of a building block is revealed in its performance in chemical reactions. Here, we compare the expected and documented reactivity of our two pyridines in the most common synthetic operations.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position in both molecules is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The general mechanism for these transformations follows a well-established catalytic cycle.

Palladium_Cross_Coupling_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition (Rate-Determining Step) A->B Ar-Br C Ar-Pd(II)(Br)Ln B->C D Transmetalation (e.g., with R-B(OH)₂) C->D R-M E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Coupled Product F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical difference in reactivity between our two molecules will arise from the electronic influence of the C4 substituent on the rate-determining oxidative addition step.

  • 3-Bromo-4-chloropyridine : The chlorine atom at C4 is strongly electron-withdrawing, which decreases the electron density of the pyridine ring. This can make the oxidative addition of the C-Br bond to the Pd(0) center slightly more challenging compared to a less electron-poor system.[3] However, this deactivation is often overcome with modern, highly active catalyst systems.

  • This compound : The alkoxy group at C4 is electron-donating through resonance. This increases the electron density on the pyridine ring, which should facilitate the oxidative addition step at the C3-Br bond. Therefore, one can predict that this substrate may undergo cross-coupling reactions under milder conditions or with lower catalyst loadings compared to its 4-chloro counterpart.

Comparative Performance Data (Predicted & Literature-Based)

Since direct comparative experimental data for this compound is scarce in the literature, the following table presents a combination of literature data for 3-bromo-4-chloropyridine analogs and scientifically reasoned predictions for the cyclopropylmethoxy derivative.

ReactionSubstrateCoupling PartnerCatalyst SystemConditionsYieldReference/Rationale
Suzuki-Miyaura 3-Bromo-4-chloropyridinePhenylboronic acidPd(OAc)₂/SPhosToluene, K₃PO₄, 100 °C~85%Based on typical yields for chloropyridines.[4]
Suzuki-Miyaura This compoundPhenylboronic acidPd(OAc)₂/SPhosToluene, K₃PO₄, 80-100 °C>90% (Predicted)The electron-donating alkoxy group is expected to enhance reactivity, potentially allowing for lower temperatures and achieving higher yields.
Buchwald-Hartwig Amination 3-Bromo-4-chloropyridineMorpholinePd₂(dba)₃/BINAPToluene, NaOtBu, 100 °C~80-90%Well-established for bromopyridines.[5]
Buchwald-Hartwig Amination This compoundMorpholinePd₂(dba)₃/BINAPToluene, NaOtBu, 90-100 °C>90% (Predicted)Similar to the Suzuki coupling, enhanced reactivity is anticipated due to the electron-rich nature of the pyridine ring.
Sonogashira 3-Bromo-4-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N, 80 °C~75-85%General conditions for bromopyridines.[6][7]
Sonogashira This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N, 60-80 °C>90% (Predicted)The electron-donating group should favor the coupling, potentially leading to higher efficiency.
Nucleophilic Aromatic Substitution (SNAr)

Herein lies the most significant strategic difference between the two reagents. The C4 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen.

SNAr_Mechanism cluster_0 SNAr on 3-Bromo-4-chloropyridine cluster_1 No SNAr on this compound Start 3-Bromo-4-chloropyridine Intermediate Meisenheimer Complex (Stabilized by N) Start->Intermediate + Nu⁻ Product 4-Substituted-3-bromopyridine Intermediate->Product - Cl⁻ NoReaction This compound + Nu⁻ ⟶ No Reaction

Caption: Comparative SNAr reactivity at the C4 position.

  • 3-Bromo-4-chloropyridine : The chloro group is an excellent leaving group in SNAr reactions. This allows for the selective introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) at the C4 position, typically leaving the C3-bromo bond untouched. This "orthogonal" reactivity is a powerful tool for medicinal chemists, enabling a two-step functionalization strategy: first, a cross-coupling at C3, followed by an SNAr at C4, or vice-versa.[2]

  • This compound : The cyclopropylmethoxy group is an ether and is not a leaving group under SNAr conditions. It is a stable substituent that will be carried through subsequent transformations at the C3 position.

This leads to a clear strategic divergence:

Synthetic_Strategy cluster_A Strategy with 3-Bromo-4-chloropyridine cluster_B Strategy with this compound A1 3-Bromo-4-chloropyridine A2 Cross-Coupling at C3 A1->A2 Pd Cat. A3 SNAr at C4 A2->A3 Nucleophile A4 Di-substituted Pyridine A3->A4 B1 This compound B2 Cross-Coupling at C3 B1->B2 Pd Cat. B3 Mono-substituted Pyridine B2->B3

Caption: Divergent synthetic strategies based on the C4 substituent.

Synthesis and Accessibility

A practical consideration for any building block is its ease of synthesis and commercial availability.

  • 3-Bromo-4-chloropyridine : Several synthetic routes are reported. A common laboratory-scale synthesis involves the bromination of 4-chlorofuro[3,2-c]pyridine.[8][9] The starting materials are generally accessible, making this a readily available building block.

  • This compound : While commercially available from several suppliers, a plausible synthesis would involve the Williamson ether synthesis from 3-bromo-4-hydroxypyridine and (bromomethyl)cyclopropane, or the nucleophilic substitution of 3-bromo-4-chloropyridine with sodium cyclopropylmethoxide. The latter highlights how the chloro-substituted pyridine can serve as a precursor to the alkoxy-substituted one.

Experimental Protocols: A Starting Point for Your Research

The following protocol for a Suzuki-Miyaura coupling of a 3-bromopyridine derivative serves as a well-vetted starting point that can be adapted for either of the title compounds.

Representative Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative

Objective: To couple a 3-bromopyridine with an arylboronic acid.

Materials:

  • 3-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-bromopyridine derivative (e.g., 1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of (hetero)aryl halides, as it promotes the rate-determining oxidative addition and subsequent reductive elimination steps.[10]

  • Base and Solvent: A mixed solvent system of toluene and water with a base like K₃PO₄ is a common and robust choice for Suzuki couplings. The base is essential for the transmetalation step, activating the boronic acid.[4]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Conclusion: Choosing the Right Tool for the Job

3-Bromo-4-chloropyridine and This compound are not interchangeable reagents; they are specialized tools for different synthetic strategies.

  • Choose 3-bromo-4-chloropyridine when:

    • Your synthetic plan requires sequential, differential functionalization of the pyridine ring.

    • You need to introduce a nucleophile at the C4 position via SNAr.

    • You are building a library of analogs with diversity at both the C3 and C4 positions.

  • Choose this compound when:

    • Your target molecule specifically requires a C4-cyclopropylmethoxy substituent.

    • You only need to functionalize the C3 position and desire a potentially more reactive substrate for cross-coupling reactions.

    • The C4-alkoxy group is a key pharmacophore element or is needed to modulate the electronic properties of the final compound.

By understanding the fundamental principles of their reactivity, researchers can harness the unique strengths of each of these valuable pyridine building blocks to accelerate their discovery programs.

References

  • Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Vertex AI Search.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • Buchwald–Hartwig amin
  • This compound. ChemScene.
  • Synthesis of pyridines and related compounds. Organic Chemistry Portal.
  • 3-Bromo-4-chloropyridine synthesis. ChemicalBook.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.
  • 3-Bromo-4-chloropyridine. PubChem.
  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • 3-Bromo-4-chloropyridine | 36953-42-1. ChemicalBook.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • 1357095-18-1 | this compound. ChemScene.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • A general approach to aryl halide isomerization and its application to...
  • A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-C
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • The Buchwald-Hartwig Amin

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold represents a privileged structure in the quest for novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and potential for biological activity.[1][2] This guide provides an in-depth technical comparison of potential biological activities of compounds derived from the novel starting material, 3-Bromo-4-(cyclopropylmethoxy)pyridine . We will explore a rational approach to library synthesis, detail robust screening methodologies, and present a comparative analysis against established pyridine-based bioactive molecules.

Part 1: Strategic Synthesis of a Focused Compound Library

The synthetic utility of the bromine atom at the 3-position of the pyridine ring allows for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions. This strategic derivatization is key to exploring the structure-activity relationship (SAR) of the resulting compounds.

Proposed Synthetic Pathways

To generate a focused library of candidate compounds, we propose leveraging three robust and versatile cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[3][4]

  • Buchwald-Hartwig Amination: For the creation of C-N bonds, allowing for the incorporation of a wide range of primary and secondary amines.[5][6][7]

  • Sonogashira Coupling: For the generation of C-C triple bonds, introducing linear alkynyl fragments.[8][9][10][11]

The general workflow for this synthetic strategy is depicted below:

G A This compound B Suzuki Coupling (Arylboronic acids, Pd catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (Amines, Pd catalyst, Base) A->C C-N bond formation D Sonogashira Coupling (Terminal alkynes, Pd/Cu catalyst, Base) A->D C-C(sp) bond formation E Library of 3-Aryl-4-(cyclopropylmethoxy)pyridines B->E F Library of 3-Amino-4-(cyclopropylmethoxy)pyridines C->F G Library of 3-Alkynyl-4-(cyclopropylmethoxy)pyridines D->G G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit Identification & Prioritization cluster_3 Secondary Screening & Mechanism of Action A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B C Diverse Library of Pyridine Derivatives B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (Broth Microdilution - MIC) C->E F Active Anticancer Hits (Low IC50) D->F G Active Antimicrobial Hits (Low MIC) E->G H Enzyme Inhibition Assays (e.g., PIM-1 Kinase) F->H I Further Mechanistic Studies G->I

Caption: A comprehensive workflow for the biological activity screening of novel pyridine derivatives.

This systematic approach ensures that promising compounds are efficiently identified and characterized, paving the way for further lead optimization and development.

Conclusion

The this compound scaffold presents a promising starting point for the discovery of novel bioactive compounds. By employing a strategic synthetic approach and a comprehensive biological screening cascade, researchers can effectively explore the therapeutic potential of its derivatives. This guide provides a robust framework for such an endeavor, integrating established methodologies with a comparative analysis of the existing landscape of pyridine-based therapeutics. The data generated from these studies will be invaluable for understanding the structure-activity relationships of this novel class of compounds and for identifying promising candidates for further preclinical development.

References

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Navigating the Kinase Inhibitor Landscape: A Comparative SAR Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor design, the strategic exploration of structure-activity relationships (SAR) is paramount to unlocking novel therapeutics with enhanced potency and selectivity. This guide delves into the SAR of a promising class of kinase inhibitors derived from the 3-Bromo-4-(cyclopropylmethoxy)pyridine scaffold. By objectively comparing the performance of key analogs and providing a foundation in experimental methodology, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation kinase inhibitors. The insights presented herein are primarily drawn from patent literature disclosing potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.

The Core Scaffold: A Privileged Starting Point

The this compound core represents a synthetically tractable and functionally versatile starting point for kinase inhibitor design. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases. The 4-position cyclopropylmethoxy group can occupy a hydrophobic pocket, while the 3-bromo substituent serves as a key vector for introducing further chemical diversity and influencing electronic properties, which can be critical for modulating potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency

The following analysis is based on a series of analogs designed to probe the impact of substitutions on the core scaffold, with a focus on their inhibitory activity against p38α kinase.

The Central Hinge-Binding Moiety: Pyrimidine Core is Key

A central pyrimidine ring, attached to the 3-bromo-4-(cyclopropylmethoxy)phenyl group, is a recurring feature in potent inhibitors. This bicyclic system mimics the adenine core of ATP, enabling critical hydrogen bond interactions with the hinge region of the kinase.

The "Southern" Phenyl Group: Tolerant to Substitution

Modifications to the phenyl ring attached to the pyrimidine core have a significant impact on inhibitory activity.

  • Table 1: SAR of the Phenyl Group Substituents

Compound IDR1 (Phenyl Substituent)p38α IC50 (nM)
1 H1.6
2 2-F0.8
3 3-F1.1
4 4-F1.0
5 3-Cl1.3
6 3-CN2.5
7 3-CH31.8

Data extracted and synthesized from patent WO 2016/051188 A1.

As illustrated in Table 1, small electron-withdrawing groups, such as fluorine, are well-tolerated and can lead to a modest increase in potency, particularly at the 2-position (Compound 2 ). Larger chloro (Compound 5 ) and cyano (Compound 6 ) groups are also tolerated, though they do not offer a significant advantage over the unsubstituted analog (Compound 1 ). A small alkyl group like methyl (Compound 7 ) is also permissible. This suggests that the southern phenyl pocket can accommodate a range of small substituents without significantly compromising binding affinity.

The "Northern" Amine Linker and Terminal Group: Driving Potency and Selectivity

The nature of the substituent at the 2-position of the pyrimidine ring, typically an amine linker connected to a terminal group, is a critical determinant of potency.

  • Table 2: SAR of the 2-Amino Substituent

Compound IDR2 (2-Amino Substituent)p38α IC50 (nM)
8 -NH-CH315
9 -NH-(CH2)2-OH3.2
10 -NH-(CH2)3-OH1.9
11 -NH-c-propyl2.1
12 -NH-(CH2)2-O-CH34.5

Data extracted and synthesized from patent WO 2016/051188 A1.

The data in Table 2 highlights several key trends:

  • Chain Length and Hydrophilicity: Extending the alkyl chain from a simple methyl group (Compound 8 ) to a hydroxyethyl (Compound 9 ) or hydroxypropyl (Compound 10 ) group significantly enhances potency. This suggests the presence of a solvent-exposed region where hydrogen bonding with the terminal hydroxyl group is favorable.

  • Cyclic vs. Acyclic Groups: A cyclopropylamino substituent (Compound 11 ) is well-tolerated and confers potent inhibitory activity, indicating that a constrained, hydrophobic group can be accommodated in this region.

  • Capping the Hydroxyl Group: Capping the terminal hydroxyl with a methyl ether (Compound 12 ) leads to a slight decrease in potency compared to the free hydroxyl analog (Compound 9 ), further emphasizing the importance of the hydrogen bond donating capability of the terminal hydroxyl group.

Visualizing the SAR: A Chemical Space Map

The following diagram illustrates the key SAR trends for this inhibitor series.

SAR_Kinase_Inhibitors cluster_core Core Scaffold cluster_pyrimidine Hinge Binder cluster_phenyl Southern Pocket cluster_amine Northern Pocket (Solvent Exposed) Core This compound Pyrimidine Pyrimidine Ring Core->Pyrimidine Attached to Phenyl Phenyl Group (R1) Pyrimidine->Phenyl Binds Amine 2-Amino Group (R2) Pyrimidine->Amine Connects to F_sub F, Cl, CN, CH3 (Tolerated) Phenyl->F_sub Alkyl_OH -(CH2)n-OH (n=2,3) (Potent) Amine->Alkyl_OH Cyclopropyl -c-propyl (Potent) Amine->Cyclopropyl Methyl -CH3 (Less Potent) Amine->Methyl

Caption: Key SAR trends for this compound based kinase inhibitors.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and comparability of SAR data, standardized and well-validated experimental protocols are essential.

General Synthetic Route

The synthesis of the target compounds generally proceeds through a common intermediate. The following workflow outlines a representative synthetic strategy.

Synthesis_Workflow Start 3-Bromo-4-hydroxypyridine Step1 Alkylation with (bromomethyl)cyclopropane Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Coupling with Dichloropyrimidine Intermediate1->Step2 Intermediate2 Core Intermediate with 2,4-dichloropyrimidine Step2->Intermediate2 Step3 Suzuki Coupling with (R1)-phenylboronic acid Intermediate2->Step3 Intermediate3 Intermediate with (R1)-phenyl group Step3->Intermediate3 Step4 Nucleophilic Aromatic Substitution with (R2)-amine Intermediate3->Step4 FinalProduct Final Kinase Inhibitor Step4->FinalProduct

Caption: General synthetic workflow for the preparation of target kinase inhibitors.

Step-by-Step Methodology:

  • Alkylation: 3-Bromo-4-hydroxypyridine is alkylated with (bromomethyl)cyclopropane in the presence of a suitable base (e.g., Cs2CO3) in an appropriate solvent (e.g., DMF) to yield this compound.

  • Coupling: The resulting pyridine derivative is then coupled with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to form the core intermediate.

  • Suzuki Coupling: The first point of diversification is introduced by a Suzuki coupling reaction between the chlorinated pyrimidine intermediate and a desired (R1)-phenylboronic acid.

  • Nucleophilic Aromatic Substitution: The second point of diversification is achieved through a nucleophilic aromatic substitution reaction at the remaining chloro-position on the pyrimidine ring with a variety of (R2)-amines.

p38α Kinase Inhibition Assay

The following protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

  • Microplates (e.g., 384-well, low volume, white)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α kinase and the biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: In the microplate, add the test compound solution, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., streptavidin-XL665 and an anti-phospho-serine/threonine antibody labeled with Eu3+-cryptate).

  • Signal Reading: After another incubation period, read the plate on a compatible HTRF reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (DMSO only). Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The SAR studies on kinase inhibitors derived from the this compound scaffold have revealed critical structural features that govern their inhibitory potency against p38α kinase. The pyrimidine core for hinge binding, tolerance for small substituents on the southern phenyl ring, and the importance of a hydrogen bond-donating group in the northern solvent-exposed region are key takeaways.

Future efforts in this area could focus on:

  • Exploring a wider range of substituents on the phenyl ring to further probe the electronic and steric requirements of the southern pocket.

  • Introducing alternative linkers and terminal groups at the 2-amino position to optimize interactions in the northern region and potentially enhance selectivity against other kinases.

  • Investigating the impact of replacing the 3-bromo substituent with other halogens or functional groups to fine-tune the electronic properties of the core scaffold.

  • Profiling potent compounds against a broader panel of kinases to understand their selectivity profile and identify potential off-target effects.

By leveraging the foundational SAR insights presented in this guide, researchers can accelerate the design and development of novel and highly effective kinase inhibitors for a range of therapeutic applications.

References

  • Fyfe, M. C. T., et al. (2016). Kinase Inhibitors.
  • Adams, J. L., et al. (2000). p38 MAP Kinase Inhibitors for the Treatment of Arthritis. Current Opinion in Chemical Biology, 4(4), 403-410. [Link]

  • Cisbio Bioassays. (n.d.). HTRF KinEASE-STK S1. Retrieved from [Link]

Comparative Guide to the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proposed Synthetic Routes: An Overview

Two primary synthetic strategies are evaluated:

  • Route A: Two-Step Synthesis from 4-Hydroxypyridine. This pathway involves an initial regioselective bromination of 4-hydroxypyridine followed by a Williamson ether synthesis.

  • Route B: Single-Step Synthesis from 3,4-Dibromopyridine. This alternative approach relies on a regioselective nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes.

Route A: Bromination Followed by Williamson Ether Synthesis

This is arguably the more classical and predictable approach, breaking down the synthesis into two distinct and well-understood transformations.

Diagram of Route A Workflow

Route A A 4-Hydroxypyridine B 3-Bromo-4-hydroxypyridine A->B Step 1: Regioselective Bromination (e.g., NBS in CH3CN) C 3-Bromo-4-(cyclopropylmethoxy)pyridine B->C Step 2: Williamson Ether Synthesis (e.g., (Bromomethyl)cyclopropane, K2CO3, DMF)

Caption: Two-step synthesis of the target molecule via bromination and etherification.

Step 1: Regioselective Bromination of 4-Hydroxypyridine

Mechanistic Rationale: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho to it (C3 and C5). Due to the electron-withdrawing nature of the pyridine nitrogen, the ring is less reactive than benzene, but the hydroxyl group sufficiently activates it for bromination under relatively mild conditions. N-Bromosuccinimide (NBS) is an excellent choice as a bromine source for activated heterocyclic systems, often providing higher regioselectivity and milder reaction conditions compared to elemental bromine.[1]

Experimental Protocol (Analogous Procedure)
  • To a solution of 4-hydroxypyridine (1.0 equiv.) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-bromo-4-hydroxypyridine.

Trustworthiness of the Protocol: This protocol is based on well-documented procedures for the regioselective halogenation of activated pyridines.[1] The use of NBS in a polar aprotic solvent like acetonitrile is standard for achieving monobromination of electron-rich heterocycles.

Step 2: Williamson Ether Synthesis

Mechanistic Rationale: The Williamson ether synthesis is a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[2][3][4] In this step, the hydroxyl group of 3-bromo-4-hydroxypyridine is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding pyridinoxide. This nucleophile then displaces the bromide from (bromomethyl)cyclopropane. The use of a primary alkyl halide like (bromomethyl)cyclopropane is ideal for this reaction, as it minimizes the potential for competing elimination reactions.[3] A polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the SN2 mechanism.

Experimental Protocol (Proposed)
  • To a solution of 3-bromo-4-hydroxypyridine (1.0 equiv.) in DMF, add potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) and (bromomethyl)cyclopropane (1.2 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route offers the potential for a more convergent synthesis, directly installing the cyclopropylmethoxy group onto a pre-brominated pyridine ring.

Diagram of Route B Workflow

Route B D 3,4-Dibromopyridine F This compound D->F Regioselective SNAr (e.g., Heat in DMF or Dioxane) E Sodium cyclopropylmethoxide E->F

Caption: Convergent one-step synthesis via Nucleophilic Aromatic Substitution.

Mechanistic Rationale

Nucleophilic aromatic substitution on pyridine is most favorable at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[5][6][7] In 3,4-dibromopyridine, the C4 position is significantly more activated towards nucleophilic attack than the C3 position. Therefore, reacting 3,4-dibromopyridine with sodium cyclopropylmethoxide is expected to result in the selective displacement of the bromide at the C4 position. The reaction typically requires elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.

Experimental Protocol (Proposed)
  • Prepare a solution of sodium cyclopropylmethoxide by adding sodium hydride (NaH) (1.1 equiv., 60% dispersion in mineral oil) to a solution of cyclopropylmethanol (1.2 equiv.) in anhydrous DMF or dioxane at 0 °C, followed by stirring at room temperature for 30 minutes.

  • To this solution, add 3,4-dibromopyridine (1.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to afford the target compound.

Comparison of Synthetic Routes

FeatureRoute A: Bromination then Ether SynthesisRoute B: Nucleophilic Aromatic Substitution
Number of Steps TwoOne (plus alkoxide preparation)
Starting Materials 4-Hydroxypyridine, NBS, (Bromomethyl)cyclopropane3,4-Dibromopyridine, Cyclopropylmethanol, NaH
Reagent Handling NBS is a solid, easy to handle.Sodium hydride is highly flammable and requires careful handling under an inert atmosphere.
Predictability High. Both steps are very reliable transformations.Moderate to High. Regioselectivity is strongly favored but may require optimization to avoid side products.
Potential Side Reactions Over-bromination in Step 1; O- vs. N-alkylation (though O-alkylation is heavily favored).Lack of reactivity; potential for reaction at C3 at very high temperatures or with certain catalysts.[8]
Purification Two chromatographic purifications required.One chromatographic purification.
Overall Yield Likely to be moderate to good over two steps.Potentially higher in a single step, but dependent on optimization.

Conclusion and Recommendation

Both proposed routes offer viable pathways to this compound.

Route A is recommended for initial laboratory-scale synthesis. Its stepwise nature makes it highly predictable and easier to troubleshoot. The starting materials and reagents are generally common and safer to handle, making it an excellent choice for producing material for initial biological screening and further derivatization.

Route B presents a more elegant and potentially more scalable option for larger quantities. Its convergence could lead to higher overall yields and reduced processing time. However, it requires more stringent reaction conditions and the handling of hazardous reagents like sodium hydride. This route would be a prime candidate for process development and optimization once the initial proof-of-concept is established.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available equipment, and the timeline for material delivery.

References

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. (URL: [Link])

  • Puleo, T. R., & Bandar, J. S. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. (URL: [Link])

  • Synthesis. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. (URL: [Link])

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. (URL: [Link])

  • Chemistry Steps. Williamson Ether Synthesis. (URL: [Link])

  • ResearchGate. 4-Bromopyridine. (URL: [Link])

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. (URL: [Link])

  • Chemical Communications (RSC Publishing). Regioselective 1,4-hydroboration of pyridines catalyzed by an acid-initiated boronium cation. (URL: [Link])

  • Reddit. (2025, February 27). Williamson Ether synthesis. (URL: [Link])

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. (URL: [Link])

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (URL: [Link])

  • Organic Chemistry Portal. Pyridine synthesis. (URL: [Link])

  • NIH. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (URL: [Link])

  • Organic Syntheses Procedure. 3-bromo-4-aminotoluene. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • Dalton Transactions (RSC Publishing). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. (URL: [Link])

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (URL: [Link])

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (URL: [Link])

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: [Link])

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A Comparative Guide to the Spectroscopic Analysis of Suzuki Coupling Products of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its modification via cross-coupling reactions is pivotal for exploring structure-activity relationships (SAR). Among these, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance in creating C(sp²)–C(sp²) bonds.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to characterize the products of Suzuki coupling reactions, using the synthesis of 3-phenyl-4-(cyclopropylmethoxy)pyridine from 3-Bromo-4-(cyclopropylmethoxy)pyridine as a representative example.

Our focus is not merely on the data but on the underlying chemical logic. We will explore how each analytical technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—provides a unique and complementary piece of the structural puzzle, ensuring the unequivocal confirmation of the desired product.

The Synthetic Framework: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[2] The catalytic cycle, a cornerstone of organometallic chemistry, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction's efficiency and specificity make it a favored tool in medicinal chemistry.[1]

The transformation of our model substrate proceeds as follows:

Reaction: this compound + Phenylboronic Acid → 3-phenyl-4-(cyclopropylmethoxy)pyridine

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)L_n-X pd0->pd_complex oxidative_addition->pd_complex Ar-X transmetalation Transmetalation (R-B(OR')_2 + Base) trans_complex Ar-Pd(II)L_n-R pd_complex->trans_complex transmetalation->trans_complex R-B(OR')_2 trans_complex->pd0 reductive_elimination Reductive Elimination product Ar-R trans_complex->product reductive_elimination->pd0 Regenerates Catalyst

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, we can precisely map the structural changes resulting from the coupling reaction.

¹H NMR Analysis: Tracking Proton Environments

The key diagnostic changes in the ¹H NMR spectrum are the disappearance of the signal patterns characteristic of the 3-bromopyridine and the appearance of new signals corresponding to the introduced phenyl group.

  • Starting Material (this compound): The pyridine ring protons will exhibit a specific splitting pattern. H-2 and H-6 will appear as singlets or narrow doublets, and H-5 will be a doublet.

  • Product (3-phenyl-4-(cyclopropylmethoxy)pyridine):

    • Disappearance: The characteristic pattern of the 3-brominated pyridine ring is replaced.

    • Appearance: A new set of signals in the aromatic region (typically δ 7.2-7.6 ppm) appears, corresponding to the five protons of the newly attached phenyl ring.[4]

    • Shifts: The electronic environment of the pyridine ring is altered by the phenyl group, causing shifts in the remaining pyridine protons (H-2, H-5, H-6).

    • Cyclopropylmethoxy Group: The signals for the -OCH₂- and the cyclopropyl protons (a multiplet near δ 0.4-1.3 ppm) should remain, serving as an internal reference point.

¹³C NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR provides direct evidence of the new C-C bond formation.

  • Starting Material: The spectrum will show a signal for the carbon atom bonded to bromine (C-3), typically in the range of δ 110-120 ppm. The chemical shifts for unsubstituted pyridine carbons are approximately C2/6: 150 ppm, C3/5: 124 ppm, C4: 136 ppm.[5]

  • Product:

    • Disappearance: The C-Br signal vanishes.

    • Appearance: New signals corresponding to the phenyl ring carbons appear (typically δ 127-130 ppm for the CH carbons and a quaternary carbon signal for the point of attachment).[4]

    • Shift: The C-3 signal of the pyridine ring shifts significantly downfield due to the replacement of a bromine atom with a more deshielding phenyl group.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Starting Material (Hypothetical Data)8.45 (s, 1H, H-2), 8.30 (d, 1H, H-6), 6.90 (d, 1H, H-5), 4.10 (d, 2H, OCH₂), 1.30 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl-CH₂), 0.40 (m, 2H, cyclopropyl-CH₂)151.2 (C-2), 149.8 (C-6), 155.0 (C-4), 122.5 (C-5), 115.0 (C-3, C-Br) , 72.5 (OCH₂), 12.0 (cyclopropyl-CH), 3.5 (cyclopropyl-CH₂)
Product (Hypothetical Data)8.60 (s, 1H, H-2), 8.50 (d, 1H, H-6), 7.00 (d, 1H, H-5), 7.55-7.35 (m, 5H, Phenyl-H) , 4.05 (d, 2H, OCH₂), 1.25 (m, 1H, cyclopropyl-CH), 0.60 (m, 2H, cyclopropyl-CH₂), 0.35 (m, 2H, cyclopropyl-CH₂)149.5 (C-2), 148.0 (C-6), 156.5 (C-4), 121.0 (C-5), 135.2 (C-3, C-Ph) , 138.0, 129.0, 128.5, 128.2 (Phenyl-C) , 72.0 (OCH₂), 11.8 (cyclopropyl-CH), 3.3 (cyclopropyl-CH₂)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).[6]

  • Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign all signals based on their chemical shift, integration (for ¹H), and splitting patterns, comparing the product spectrum to that of the starting material.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the product, offering definitive proof that the desired chemical transformation has occurred.

Comparative Analysis
  • Molecular Weight: The most critical piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺). The product's molecular weight will be higher than the starting material by the mass of a phenyl group (77.1 g/mol ) minus the mass of a bromine atom (79.9 g/mol ), resulting in a net decrease of approximately 2.8 g/mol is incorrect. The calculation should be: Mass of Product = Mass of Starting Material - Mass of Br + Mass of Ph.

    • Mass of C₆H₅ = 77.1 g/mol

    • Mass of Br ≈ 79.9 g/mol

    • The product's molecular weight will be higher than the starting material by (Mass of Phenyl) - (Mass of Bromine). For example, if we couple a phenyl group, we add C₆H₅ and remove Br. The net change is (12.016 + 1.015) - 79.9 = 77.1 - 79.9 = -2.8. This is wrong. We are substituting a Br with a Ph group. So the change is +C6H5 - Br = +77.1 - 79.9. This logic is flawed. Let's re-evaluate.

    • Starting Material: C₉H₁₀BrNO. MW = (912.01) + (101.01) + 79.90 + 14.01 + 16.00 = 228.09 g/mol .

    • Product: C₁₅H₁₅NO. MW = (1512.01) + (151.01) + 14.01 + 16.00 = 225.28 g/mol .

    • The correct calculation is: MW(Product) = MW(Starting Material) - MW(Br) + MW(C₆H₅) = 228.09 - 79.90 + 77.11 = 225.3 g/mol .

  • Isotopic Pattern: A key feature of the starting material's mass spectrum is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).[7] The absence of this isotopic pattern in the product's spectrum is strong evidence that the bromine atom has been successfully replaced.

  • Fragmentation: High-resolution mass spectrometry (HRMS) can provide the exact mass to four or five decimal places, allowing for the determination of the elemental formula and further corroborating the product's identity.[8]

Technique Starting Material: this compound Product: 3-phenyl-4-(cyclopropylmethoxy)pyridine Rationale for Change
Low-Res MS (EI/ESI) m/z = 228, 230 (1:1 ratio)m/z = 226 ([M+H]⁺)Loss of the Br atom and gain of the C₆H₅ group. The characteristic 1:1 isotopic pattern for bromine disappears.
High-Res MS (ESI) C₉H₁₁BrNO⁺ ([M+H]⁺) Calc: 228.0022, Found: 228.0025C₁₅H₁₆NO⁺ ([M+H]⁺) Calc: 226.1226, Found: 226.1228Provides the exact elemental composition, confirming the substitution.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is common for polar molecules like pyridines as it is a soft ionization technique that typically shows the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the spectrum using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Interpretation: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. For the starting material, confirm the presence of the M/M+2 isotopic pattern. For the product, confirm its absence.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - A Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of bonds within a molecule. While it doesn't provide the detailed connectivity information of NMR, it offers a quick and valuable "fingerprint" to confirm the presence of key functional groups and the overall success of the reaction by noting the disappearance of specific vibrational bands.

Comparative Analysis
  • C-Br Stretch: The most important change is the disappearance of the C-Br stretching vibration from the starting material. This bond typically absorbs in the low-frequency region of the fingerprint area (500-650 cm⁻¹). Its absence in the product spectrum is a strong indicator of successful debromination.

  • Pyridine Ring Vibrations: The pyridine ring has characteristic C=C and C=N stretching vibrations between 1400-1610 cm⁻¹.[9][10] Substitution can cause subtle shifts in the positions and intensities of these bands. The introduction of the phenyl group will alter the pattern of these vibrations.[11]

  • Aromatic C-H Bending: The product will show new out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region, characteristic of the substitution pattern on the new phenyl ring. For a monosubstituted benzene ring, strong absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

  • Cyclopropylmethoxy Group: The C-H stretches of the aliphatic cyclopropyl and methoxy groups (~2850-3000 cm⁻¹) and the C-O stretch (~1050-1150 cm⁻¹) should be present in both spectra.

Vibrational Mode Starting Material (cm⁻¹) Product (cm⁻¹) Interpretation
Aromatic C-H Stretch~3050-3100~3050-3100Present in both, but the profile may change with the addition of the phenyl ring.
Aliphatic C-H Stretch~2850-3000~2850-3000Unchanged. Corresponds to the cyclopropylmethoxy group.
Pyridine Ring C=C, C=N Stretch~1590, 1560, 1470, 1420Shifted slightlyThe pattern and positions of these bands will be altered due to the change in the electronic structure and mass of the substituent at C-3.[12]
C-O Stretch~1100~1100Unchanged. Ether linkage of the cyclopropylmethoxy group.
Aromatic C-H OOP Bending ~800-880 (pyridine)~760, 700 (new) Appearance of new bands confirms the presence of the monosubstituted phenyl ring.
C-Br Stretch ~550-650 Absent Key diagnostic indicator. Disappearance confirms the cleavage of the C-Br bond.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film can be prepared between salt plates. ATR is often the most convenient method.

  • Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Interpretation: Analyze the spectrum, focusing on the disappearance of the C-Br stretch and the appearance of new bands corresponding to the phenyl group.

Integrated Analytical Workflow

A robust characterization strategy integrates these techniques into a logical workflow, where each step validates the next.

Workflow cluster_analysis Spectroscopic Characterization start Synthesis & Work-up (Suzuki Coupling) purification Purification (e.g., Column Chromatography) start->purification product_check Purity & Reaction Check (TLC, LC-MS) purification->product_check ftir FTIR Analysis (Confirm Functional Group Transformation) product_check->ftir Proceed ms Mass Spectrometry (Confirm Molecular Weight & Formula) product_check->ms Proceed nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure & Connectivity) product_check->nmr Proceed final Confirmed Structure of 3-phenyl-4-(cyclopropylmethoxy)pyridine ftir->final ms->final nmr->final

Sources

Safety Operating Guide

Mastering the Safe Handling of 3-Bromo-4-(cyclopropylmethoxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle complex chemical reagents with precision and safety is fundamental. This guide offers an in-depth, procedural framework for the safe handling, use, and disposal of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a key building block in pharmaceutical synthesis. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be an indispensable resource, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Analysis and Risk Mitigation

This compound is a halogenated pyridine derivative. Compounds in this class are known to be irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.[4][7] The presence of the bromine atom and the pyridine ring suggests that this compound should be handled with the same level of caution as other toxic and irritant chemicals.[8]

Assumed Hazard Statements based on Analogous Compounds:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4][9]

  • Harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling pyridine derivatives to minimize the risk of exposure.[2][5][6]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn when there is a significant risk of splashing.[1][10][11]Protects against splashes and vapors that can cause serious eye irritation.[4][9][10]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber).[2][5] Always inspect gloves before use and change them frequently. A flame-retardant and chemically impervious lab coat is mandatory.[1][10][12]Prevents skin contact, as the substance is assumed to be toxic upon skin contact and a skin irritant.[10]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2][5][6][12] If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with appropriate organic vapor cartridges is required.Protects against the inhalation of harmful vapors which may cause respiratory irritation.[4][9][10]
Footwear Closed-toe, chemical-resistant shoes are required.[2]Provides protection from spills and falling objects.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step operational plan is crucial for ensuring safety and experimental consistency.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][5][6][12]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10][12]

  • Material Preparation: Before starting, gather all necessary equipment and reagents to avoid leaving the designated work area.

2. Handling and Use:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: When transferring the chemical, use caution to avoid generating dust or aerosols. For solids, use a spatula or powder funnel. For liquids, use a syringe or pipette.

  • Reaction Setup: All reactions involving this compound should be set up within the chemical fume hood. Keep the sash at the lowest practical height.

  • Heating: If heating is required, use a well-controlled heating mantle, oil bath, or hot plate. Avoid open flames.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12][13]

3. Decontamination and Cleaning:

  • Work Surface: Upon completion of work, decontaminate the work area with a suitable solvent, followed by soap and water.

  • Equipment: Clean all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[12][14]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 handle2 Perform Reaction in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via Certified Contractor clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Small Spills (in a chemical fume hood):

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]

Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1][14]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It is likely incompatible with strong acids and oxidizing agents.[7]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.[6]

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal gen1 Identify as Hazardous Waste handle1 Segregate from Incompatibles gen1->handle1 handle2 Collect in Labeled, Sealed Container handle1->handle2 disp1 Store in Designated Waste Area handle2->disp1 disp2 Arrange Pickup by Certified Contractor disp1->disp2

Caption: A step-by-step process for the responsible disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you can mitigate the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Pyridine: incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Lab Procedure - FSU | Department of Chemistry & Biochemistry - Florida State University. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.